5-Bromo-2,3-dichloropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSCOGPKWVNQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508799 | |
| Record name | 5-Bromo-2,3-dichloropyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97966-00-2 | |
| Record name | 5-Bromo-2,3-dichloropyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2,3-DICHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2,3-dichloropyridine: A Comprehensive Technical Guide
CAS Number: 97966-00-2
This technical guide provides an in-depth overview of 5-Bromo-2,3-dichloropyridine, a key halogenated pyridine intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety information, representative synthesis protocols, and its application in pivotal cross-coupling reactions.
Core Properties and Safety Data
This compound is a polysubstituted pyridine ring, making it a valuable building block in organic synthesis. Its properties are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 97966-00-2 | [Multiple sources] |
| Molecular Formula | C₅H₂BrCl₂N | [Multiple sources] |
| Molecular Weight | 226.89 g/mol | [Multiple sources] |
| Appearance | Off-white solid to white crystalline powder | [1][2] |
| Melting Point | 35-37 °C | |
| Boiling Point | 55-65 °C | |
| Density | 1.8 ± 0.1 g/cm³ | |
| XLogP3 | 3.2 |
Safety and Hazard Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute toxicity, oral (Category 3) | Danger | H301: Toxic if swallowed |
| Skin irritation (Category 2) | Warning | H315: Causes skin irritation |
| Serious eye damage (Category 1) | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation |
Precautionary Statements: P261, P280, P301 + P310, P305 + P351 + P338. For detailed safety information, refer to the Safety Data Sheet (SDS).
Synthesis of Halogenated Pyridines
Experimental Protocol: Two-Step Synthesis of a Dichlorobromopyridine
This protocol is adapted from the synthesis of 5-Bromo-2,4-dichloropyridine.
Step 1: Bromination of 2-Amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine (1 eq.) in dichloromethane in a reaction vessel and cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.1-1.5 eq.) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid.
-
Adjust the pH of the aqueous layer to be alkaline with a suitable base (e.g., sodium hydroxide) and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.[2][3]
Step 2: Diazotization and Chlorination
-
Dissolve the brominated amino-pyridine intermediate (1 eq.) in concentrated hydrochloric acid at -30 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq.) in water, keeping the temperature below -25 °C.
-
After the addition is complete, stir the reaction mixture at -30 °C for 1 hour.
-
Add cuprous chloride (catalytic amount) and allow the reaction to warm to room temperature.
-
Monitor the reaction completion by TLC.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to an alkaline pH.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final dichlorobromopyridine.[2][3]
References
5-Bromo-2,3-dichloropyridine chemical structure and IUPAC name
An In-depth Technical Guide to 5-Bromo-2,3-dichloropyridine for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites, conferred by the presence of one bromine and two chlorine atoms on the pyridine ring, make it an intermediate of significant interest.[1][2] This compound is extensively utilized in the development of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[2][3] The strategic placement of the halogens allows for selective functionalization through various cross-coupling and substitution reactions, providing a robust platform for molecular design and discovery.[1][4] This guide provides a technical overview of its chemical identity, properties, synthesis, and core applications.
Chemical Structure and IUPAC Name
The molecular structure consists of a pyridine ring substituted with a bromine atom at position 5 and chlorine atoms at positions 2 and 3.
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₅H₂BrCl₂N[3]
-
Canonical SMILES: C1=C(C(=C(N=C1)Cl)Cl)Br
-
InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N[3]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Weight | 226.89 g/mol | [5] |
| Appearance | Off-white to white crystalline solid | [4][5] |
| Melting Point | 35-37 °C | [5] |
| Boiling Point | 55-65 °C | [5] |
| Density | 1.8 ± 0.1 g/cm³ | [5] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
Synthesis and Experimental Protocols
The synthesis of halogenated pyridines often involves multi-step pathways, including direct halogenation or functional group interconversion.[4] Below is a representative two-step experimental protocol for the synthesis of a structurally related isomer, 5-Bromo-2,4-dichloropyridine, which illustrates the common strategies of bromination followed by a Sandmeyer-type diazotization reaction.
Representative Synthesis: 5-Bromo-2,4-dichloropyridine
This synthesis proceeds in two main stages: the selective bromination of an amino-chloropyridine precursor, followed by the substitution of the amino group with a chloro group via a diazotization reaction.[6][7]
Experimental Protocol: Step 1 - Bromination [6]
-
Dissolve 2-amino-4-chloropyridine (5 kg) in dichloromethane (50 L).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (7.65 kg) in batches while maintaining the temperature.
-
Stir the mixture for 30 minutes after the addition is complete.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Remove the solvent by rotary evaporation.
-
Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.
-
Adjust the pH of the aqueous layer with a base and extract with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate product, 2-amino-5-bromo-4-chloropyridine. (Yield: ~87%).[6]
Experimental Protocol: Step 2 - Diazotization [6]
-
Dissolve the intermediate from Step 1 (1 kg) in concentrated hydrochloric acid (20 L) and cool the mixture to -30°C.
-
Slowly add sodium nitrite (830 g) in batches, ensuring the temperature does not rise significantly.
-
Stir the reaction at -30°C for 1 hour after addition is complete.
-
Add cuprous chloride to the mixture and allow it to warm to room temperature.
-
Monitor the reaction to completion using TLC.
-
Adjust the reaction mixture to an alkaline pH with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography. (Yield: ~68%).[6]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electron-withdrawing nature of the halogen substituents, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.[1] More importantly, the carbon-halogen bonds serve as handles for transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction forms a new carbon-carbon bond by coupling the pyridine core with an organoboron compound (e.g., a boronic acid). The differential reactivity of the C-Br versus C-Cl bonds can often be exploited for selective, stepwise functionalization.
General Experimental Protocol: Suzuki Coupling [8]
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base (e.g., 2M K₃PO₄).[8]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring progress by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter to remove inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product via column chromatography to isolate the coupled product.
Applications in Drug Discovery and Agrochemicals
-
Pharmaceuticals: As a key intermediate, this compound is used to construct the core scaffolds of various active pharmaceutical ingredients (APIs).[1][2] The pyridine motif is a common feature in many bioactive molecules, and the ability to introduce diverse substituents via cross-coupling allows for the systematic exploration of a chemical space to optimize drug candidates for various targets, including antibacterial and antiviral agents.[1]
-
Agrochemicals: In the agrochemical industry, this compound is a precursor for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides.[2] The halogenated pyridine structure can impart necessary properties such as stability and specific biological activity required for effective crop protection.[1]
Conclusion
This compound is a high-value chemical intermediate with significant utility for research scientists and professionals in drug development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and flexible tool for the synthesis of complex molecular architectures. The protocols and data presented in this guide offer a foundational resource for the effective application of this compound in advancing pharmaceutical and agrochemical research.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H2BrCl2N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Discovery of 5-Bromo-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, possessing chloro, bromo, and pyridine moieties, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key experimental protocols, and physicochemical properties of this compound. While the initial discovery and first reported synthesis of this specific compound are not extensively documented in readily available literature, its preparation logically follows established synthetic methodologies for halogenated pyridines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 97966-00-2 | [1][2] |
| Molecular Formula | C₅H₂BrCl₂N | [1] |
| Molecular Weight | 226.89 g/mol | [1][2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 35-37 °C | [2] |
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes, primarily involving the halogenation of pyridine precursors or the transformation of functional groups on a pre-halogenated pyridine ring. A highly plausible and practical approach involves a two-step sequence starting from a suitable dichloropyridine derivative.
A logical synthetic pathway is the Sandmeyer reaction starting from 5-amino-2,3-dichloropyridine. This precursor can be synthesized from 2,3-dichloro-5-nitropyridine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable procedure can be constructed based on established methods for analogous compounds. The following protocols are provided as a guide for researchers.
Step 1: Synthesis of 5-Amino-2,3-dichloropyridine (Precursor)
This protocol is adapted from the synthesis of similar aminopyridines.
Reaction Scheme:
Caption: Synthesis of the key intermediate, 5-Amino-2,3-dichloropyridine.
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2,3-dichloro-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or stannous chloride in concentrated hydrochloric acid, portion-wise while monitoring the internal temperature.
-
After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove any inorganic solids.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until alkaline.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-2,3-dichloropyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Expected):
Based on similar reductions of nitropyridines, yields for this step are typically in the range of 70-90%.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to aryl bromides.[3][4][5] A detailed procedure for the analogous synthesis of 5-bromo-2,4-dichloropyridine provides a strong template for this step.[6][7]
Reaction Scheme:
References
- 1. This compound | C5H2BrCl2N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Spectroscopic Data for 5-Bromo-2,3-dichloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for the compound 5-Bromo-2,3-dichloropyridine. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and general spectroscopic principles to offer a comprehensive overview for researchers.
Core Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Parameter | Predicted Value |
| Chemical Shift (δ) | |
| H-4 | ~ 7.8 - 8.2 ppm |
| H-6 | ~ 8.4 - 8.8 ppm |
| Multiplicity | Doublet (d) |
| H-4 | Doublet (d) |
| H-6 | ~ 2-3 Hz |
| Coupling Constant (J) | |
| ⁴J(H-4, H-6) | CDCl₃ |
| Solvent |
Note: Predicted chemical shifts are based on the analysis of similar halogenated pyridines. The actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ) |
| C-2 | ~ 148 - 152 ppm |
| C-3 | ~ 135 - 139 ppm |
| C-4 | ~ 130 - 134 ppm |
| C-5 | ~ 118 - 122 ppm |
| C-6 | ~ 150 - 154 ppm |
| Solvent | CDCl₃ |
Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3050 - 3150 | Stretching |
| C=N (in-ring) | 1550 - 1620 | Stretching |
| C=C (in-ring) | 1400 - 1500 | Stretching |
| C-Cl | 700 - 850 | Stretching |
| C-Br | 500 - 650 | Stretching |
Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the overall molecular structure.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₂BrCl₂N |
| Exact Mass | 224.87477 Da[1] |
| Molecular Weight | 226.88 g/mol [1] |
| Key Fragmentation Pattern | Loss of Br, Cl, or HCl are anticipated fragmentation pathways. |
| Isotopic Pattern | A complex isotopic pattern is expected due to the presence of Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl) isotopes. The M, M+2, M+4, and M+6 peaks will have characteristic relative intensities. |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for relatively small and volatile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
Physical and chemical properties of 5-Bromo-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-Bromo-2,3-dichloropyridine (CAS No: 97966-00-2). This versatile halogenated pyridine is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a pyridine ring substituted with one bromine and two chlorine atoms, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[2][3]
Data Summary
All quantitative data for this compound are summarized in the table below for clarity and ease of comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂BrCl₂N | [4] |
| Molecular Weight | 226.89 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 35-37 °C | [4] |
| Boiling Point | 233.6 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 95.1 ± 25.9 °C | [4] |
| Refractive Index | 1.597 | [4] |
| Solubility | Low in water; Soluble in dichloromethane, chloroform. | [2] |
| Storage | Store in a cool, dry place under an inert gas. | [1] |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the electron-withdrawing nature of the nitrogen atom and the three halogen substituents on the pyridine ring. This electronic arrangement makes the compound susceptible to specific classes of reactions.
-
Nucleophilic Aromatic Substitution: The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in building more complex molecular scaffolds.
-
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[2]
-
Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] It is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere.
Spectral Properties
As of the latest review, experimentally derived spectral data (NMR, IR, MS) for this compound are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (likely between 7.5 and 8.5 ppm). The proton at the 4-position would appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also appear as a doublet.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C2, C3, C5) would be significantly downfield.
-
Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic cluster for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass is 224.87477 Da.[3]
Experimental Protocols: Synthesis
Several synthetic routes to this compound exist, primarily involving the multi-step halogenation of pyridine or its derivatives.[3] A common strategy involves the diazotization of an amino-dihalopyridine precursor. While a specific protocol for this compound is not publicly detailed, the following procedure for the synthesis of the related isomer, 5-Bromo-2,4-dichloropyridine, illustrates a representative experimental methodology.
Protocol: Illustrative Synthesis via Diazotization (adapted for a related isomer)
This protocol describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-5-bromo-4-chloropyridine and serves as a model for the types of reactions used to produce polychlorinated bromopyridines.
-
Reaction Setup: Dissolve the starting material, 2-amino-5-bromo-4-chloropyridine (1 kg), in concentrated hydrochloric acid (20 L) in a suitable reaction vessel equipped with stirring and temperature control.
-
Cooling: Cool the solution to -30 °C.
-
Diazotization: Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at -30 °C. The generation of gas bubbles will be observed.
-
Reaction: After the addition is complete, stir the mixture at -30 °C for 1 hour.
-
Sandmeyer Reaction: Add cuprous chloride to the reaction mixture and allow the temperature to rise to room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully neutralize the mixture by adjusting the pH to alkaline with a sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield the final product.
Synthesis Workflow Diagram
Caption: Illustrative workflow for the synthesis of a dichlorobromopyridine.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its most notable application is in the preparation of Sofinicline , a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)
Sofinicline and other drugs derived from this intermediate act as agonists at nAChRs. These receptors are ligand-gated ion channels that play a critical role in neurotransmission.
Mechanism of Action:
-
Agonist Binding: The drug (e.g., Sofinicline) binds to the nAChR, typically at the interface between subunits like α4 and β2.
-
Channel Opening: This binding induces a conformational change in the receptor, opening its central ion channel.
-
Cation Influx: The open channel is permeable to cations, primarily Na⁺ and Ca²⁺, leading to an influx of these ions into the neuron.
-
Depolarization: The influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential.
-
Downstream Signaling: The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuroprotection and cell survival.
nAChR Signaling Pathway Diagram
Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.
References
The Reactivity of 5-Bromo-2,3-dichloropyridine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,3-dichloropyridine is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct halogen substituents on the electron-deficient pyridine core provides multiple sites for selective functionalization. This technical guide offers a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed experimental protocols for key transformations, quantitative data organized for easy comparison, and diagrams illustrating reaction mechanisms and workflows to facilitate practical application in a laboratory setting.
Core Concepts of Reactivity
The reactivity of this compound is governed by the inherent electronic properties of the pyridine ring and the nature of the halogen substituents. The electronegative nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the nitrogen are particularly activated.
In this compound, the key reactive sites are:
-
C2-Chloride: This position is ortho to the ring nitrogen and is highly activated towards nucleophilic aromatic substitution (SNAr).
-
C5-Bromide: This position is meta to the nitrogen. While less activated for SNAr compared to the C2 position, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[1] The general order of reactivity for aryl halides in such reactions is I > Br > Cl.[1]
-
C3-Chloride: This position is meta to the nitrogen and is the least reactive of the three halogens in both SNAr and typical cross-coupling reactions.
This differential reactivity allows for a high degree of regioselectivity in the functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the reaction of this compound with strong nucleophiles is the SNAr mechanism. This typically involves the displacement of the highly activated C2-chloride.
Reaction with O-Nucleophiles (Alkoxides)
Alkoxides, such as sodium methoxide or ethoxide, are expected to selectively displace the C2-chloride to form the corresponding 2-alkoxy-5-bromo-3-chloropyridine.
Table 1: Predicted Reactivity with O-Nucleophiles
| Nucleophile | Reagents & Conditions | Expected Major Product | Predicted Yield | Reference for Analogy |
| Methoxide | CH3ONa, CH3OH, reflux | 5-Bromo-3-chloro-2-methoxypyridine | High | [2] |
| Ethoxide | C2H5ONa, C2H5OH, reflux | 5-Bromo-3-chloro-2-ethoxypyridine | High | [2] |
| tert-Butoxide | t-BuOK, THF, 60-80 °C | 5-Bromo-3-chloro-2-(tert-butoxy)pyridine | Moderate to High | [2] |
Reaction with N-Nucleophiles (Amines)
Primary and secondary amines can react with this compound, typically at elevated temperatures, to yield 2-amino-5-bromo-3-chloropyridine derivatives.
Table 2: Predicted Reactivity with N-Nucleophiles
| Nucleophile | Reagents & Conditions | Expected Major Product | Predicted Yield | Reference for Analogy |
| Ammonia | NH3 (aq. or in dioxane), 100-150 °C, sealed tube | 2-Amino-5-bromo-3-chloropyridine | Moderate | [3] |
| Piperidine | Piperidine, 100-150 °C | 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine | High | [3] |
| Morpholine | Morpholine, 100-150 °C | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | High | [3] |
Reaction with S-Nucleophiles (Thiolates)
Thiolates, generated from thiols and a base, are excellent nucleophiles and are expected to react smoothly at the C2 position to furnish the corresponding thioethers.
Table 3: Predicted Reactivity with S-Nucleophiles
| Nucleophile | Reagents & Conditions | Expected Major Product | Predicted Yield | Reference for Analogy |
| Thiophenoxide | PhSH, NaH, DMF, 25-80 °C | 5-Bromo-3-chloro-2-(phenylthio)pyridine | High | [4] |
| Ethanethiolate | EtSH, NaH, DMF, 25-80 °C | 5-Bromo-3-chloro-2-(ethylthio)pyridine | High | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds and is expected to proceed selectively at the C5-bromo position.[5]
Table 4: Predicted Reactivity in Buchwald-Hartwig Amination
| Amine | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Major Product | Predicted Yield | Reference for Analogy |
| Aniline | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80-110 | N-(2,3-Dichloropyridin-5-yl)aniline | High | [1],[6] |
| Morpholine | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 100 | 4-(2,3-Dichloropyridin-5-yl)morpholine | High | [7] |
| Benzylamine | Pd2(dba)3 / DavePhos | K3PO4 | t-BuOH | 100 | N-(Benzyl)-2,3-dichloropyridin-5-amine | High | [1] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the C5-bromo position with a variety of organoboron reagents.[8]
Table 5: Predicted Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Major Product | Predicted Yield | Reference for Analogy |
| Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80-100 | 2,3-Dichloro-5-phenylpyridine | High | [8] |
| 4-Methoxyphenylboronic Acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 85-95 | 2,3-Dichloro-5-(4-methoxyphenyl)pyridine | High | [8] |
| Pyridine-3-boronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 2,3-Dichloro-5-(pyridin-3-yl)pyridine | Moderate to High | [8] |
Sonogashira and Heck Couplings
The C5-bromo position is also amenable to other palladium-catalyzed reactions such as the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes.[9][10]
Table 6: Predicted Reactivity in Sonogashira and Heck Couplings
| Reaction | Coupling Partner | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Major Product | Predicted Yield | Reference for Analogy |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | 25-60 | 2,3-Dichloro-5-(phenylethynyl)pyridine | High | [11],[12] |
| Heck | Styrene | Pd(OAc)2 / PPh3 | Et3N | DMF | 100 | (E)-2,3-Dichloro-5-styrylpyridine | High | [13],[14] |
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a Pd-catalyzed cross-coupling.
Experimental Protocols
The following are generalized protocols for key transformations of this compound, adapted from procedures for analogous substrates. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile or coupling partner.
Protocol 1: General Procedure for SNAr with an Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, NMP, or Toluene)
-
Optional: Base such as K2CO3 or Et3N (2.0 equiv) if starting with an amine salt.
Procedure:
-
To a pressure-rated reaction vessel, add this compound and the solvent.
-
Add morpholine (and base, if required).
-
Seal the vessel and heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[1][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling[8]
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H2O 4:1)
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 85-100 °C and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable substrate for the synthesis of complex, polysubstituted pyridines. Its predictable regioselectivity, where the C2-chloro position is favored for SNAr and the C5-bromo position is favored for palladium-catalyzed cross-coupling, allows for stepwise and controlled functionalization. This guide provides the foundational knowledge, predictive data, and practical protocols to enable researchers to effectively utilize this versatile building block in their synthetic endeavors. The provided diagrams and tables serve as a quick reference for planning synthetic routes and troubleshooting experimental challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electron Density Landscape of 5-Bromo-2,3-dichloropyridine: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed to investigate the electron density distribution in 5-Bromo-2,3-dichloropyridine. While a specific, publicly available crystal structure or detailed computational study for this exact molecule is not presently available, this document outlines the established experimental and theoretical protocols used for analogous halogenated pyridine systems. Understanding these methods is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications in fields such as pharmaceuticals and materials science.
The presence of three halogen substituents—two chlorine atoms and one bromine atom—on the pyridine ring significantly influences its electronic properties. These electron-withdrawing groups modulate the electron density of the aromatic system, impacting its reactivity in processes like nucleophilic substitution and metal-catalyzed coupling reactions.[1] A detailed analysis of the electron density distribution provides invaluable insights into the molecule's chemical behavior.
Determining Molecular Geometry: The Role of X-ray Crystallography
The foundational step in analyzing electron density is the precise determination of the molecule's three-dimensional structure. Single-crystal X-ray diffraction is the gold standard for this purpose. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are essential for subsequent computational analysis and for understanding intermolecular packing in the solid state.
General Experimental Protocol for Single-Crystal X-ray Diffraction
While a specific protocol for this compound is not available, a typical procedure for a small organic molecule would involve the following steps:
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
The output of this process is a crystallographic information file (CIF), which contains the atomic coordinates and other structural parameters.
Computational Analysis of Electron Density
In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for studying electron density. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.
Theoretical Framework: Density Functional Theory (DFT)
DFT calculations can predict a wide range of properties, including the optimized molecular geometry, vibrational frequencies, and various electronic properties related to electron density. A typical computational workflow is outlined below.
Figure 1: A generalized workflow for DFT calculations.
A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform a geometry optimization, followed by frequency calculations to ensure a true energy minimum has been found. From the optimized geometry, properties like the molecular electrostatic potential (MEP) and atomic charges can be calculated to understand the electron distribution.
Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of intermolecular forces.
The analysis generates a three-dimensional surface around a molecule, which is color-coded based on various properties. For example, the d_norm surface highlights intermolecular contacts shorter than the van der Waals radii in red, indicating potential hydrogen bonds or other strong interactions. Two-dimensional "fingerprint plots" are also generated, which summarize the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
For halogenated pyridines, Hirshfeld analysis is particularly useful for identifying and characterizing halogen bonding, hydrogen bonding, and π-π stacking interactions, which govern the supramolecular assembly. For instance, studies on similar halogenated heterocyclic compounds have successfully used this method to elucidate the roles of C-H···F, C-Br···N, and other weak interactions in the crystal packing.[2]
General Workflow for Hirshfeld Surface Analysis
Figure 2: A typical workflow for Hirshfeld surface analysis.
Predicted Electron Density Characteristics of this compound
Based on the known electronic effects of the substituents and data from analogous compounds, the following characteristics of the electron density distribution in this compound can be predicted:
-
Electron-Deficient Pyridine Ring: The electronegative nitrogen atom, along with the three electron-withdrawing halogen atoms (Br and two Cl), will significantly reduce the electron density of the pyridine ring.
-
Polarity: The molecule is expected to have a significant dipole moment due to the asymmetrical substitution pattern.
-
Intermolecular Interactions: In the solid state, the molecule is likely to exhibit a range of intermolecular interactions, including:
-
Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms (σ-holes) could interact with the nucleophilic nitrogen atom of neighboring molecules.
-
π-π Stacking: The electron-deficient pyridine rings could engage in stacking interactions.
-
C-H···Cl/Br and C-H···N Interactions: Weak hydrogen bonds involving the ring hydrogen atoms and the halogen or nitrogen atoms of adjacent molecules are also probable.
-
Conclusion
References
Determining the Solubility of 5-Bromo-2,3-dichloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Bromo-2,3-dichloropyridine is a solid, typically white to off-white, compound.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and one bromine atom, results in low solubility in water but good solubility in common organic solvents such as dichloromethane and chloroform.[1] However, for advanced applications in drug development and process chemistry, qualitative descriptions are insufficient. Precise, quantitative solubility data in a range of solvents at various temperatures is essential for designing robust and scalable synthetic and purification processes.
This guide outlines two common and reliable methods for determining the solubility of this compound: the gravimetric method and UV-Vis spectroscopy. The choice of method will depend on the available equipment, the required accuracy, and the specific solvent system being investigated.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound across a range of organic solvents is not extensively reported in publicly accessible databases. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. This standardized format will allow for easy comparison and interpretation of results.
Table 1: Solubility of this compound in Various Organic Solvents (Template)
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Isopropyl Acetate | |||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| 1,4-Dioxane | |||||
| Halogenated | Dichloromethane (DCM) | ||||
| Chloroform | |||||
| Aromatics | Toluene | ||||
| Xylene | |||||
| Amides | Dimethylformamide (DMF) | ||||
| Dimethylacetamide (DMAc) |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
3.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
3.1.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.[6]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to match the solution's temperature.
-
Immediately filter the collected solution using a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.
-
Continue drying until a constant weight of the solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.0002 g).
-
Record the final weight of the evaporation dish with the dry solute.
-
3.1.3. Calculation of Solubility
-
Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)
-
Solubility ( g/100 mL): (Weight of solute / Volume of solution pipetted) x 100
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It is generally faster than the gravimetric method but requires the development of a calibration curve.[6][7][8]
3.2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (must be transparent in the UV-Vis range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm)
3.2.2. Experimental Procedure
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the saturated solution.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).
-
After reaching equilibrium, withdraw a sample of the supernatant and filter it as described in Section 3.1.2, step 2.
-
Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
3.2.3. Calculation of Solubility
-
Concentration of diluted solution (mol/L or g/L): Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.
-
Concentration of saturated solution: (Concentration of diluted solution) x (Dilution factor)
-
Solubility ( g/100 mL): Convert the concentration of the saturated solution to the desired units.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using a generalized experimental approach.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
5-Bromo-2,3-dichloropyridine: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 5-Bromo-2,3-dichloropyridine (CAS No: 97966-00-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling.[3][4] The primary hazards associated with this compound are its acute toxicity, and its corrosive and irritant properties.[4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |
GHS pictograms associated with this compound include the skull and crossbones, corrosion, and exclamation mark symbols, indicating its toxic, corrosive, and irritant nature.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white or white crystalline powder/solid[2][5] |
| Molecular Formula | C₅H₂BrCl₂N[4][5][6] |
| Molecular Weight | 226.88 g/mol [4] |
| Melting Point | 35-37°C[5] |
| Boiling Point | 55-65°C[5] |
| Density | 1.8±0.1 g/cm³[5] |
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:
-
Eye Protection: Wear chemical safety goggles and a face shield.[3][7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3][7]
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3][7]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dust may be generated.[3]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7][8]
Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][8]
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[7]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][2]
-
Keep the container tightly closed and store in a locked-up area.[8][9]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate action is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth with water. Do not induce vomiting.[6] |
| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[8] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][8] Seek immediate medical attention.[3] |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent the product from entering drains or water courses.[3]
-
Methods for Cleaning Up: Mix with sand or another inert absorbent material and place in a suitable container for disposal.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[3]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[3]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[3]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[8][9] Do not dispose of with household waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Brom-2,3-dichlorpyridin | CAS#:97966-00-2 | Chemsrc [chemsrc.com]
- 4. This compound | C5H2BrCl2N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Advent of Halogenated Pyridines: A Historical Synthesis Guide
For Researchers, Scientists, and Drug Development Professionals
The journey into the synthesis of polyhalogenated pyridines, a cornerstone of modern agrochemical and pharmaceutical development, is a compelling narrative of evolving chemical strategies. From early, often harsh, direct halogenation methods to more refined and selective modern techniques, the historical context of this field offers valuable insights into the challenges and triumphs of synthetic organic chemistry. This in-depth technical guide explores the seminal discoveries and methodologies that have shaped our ability to produce these vital chemical building blocks.
Early Explorations: The Dawn of Pyridine Chlorination
The late 19th century marked the initial forays into the systematic halogenation of the pyridine ring. The electron-deficient nature of pyridine posed a significant challenge for direct electrophilic substitution, often requiring forcing conditions and resulting in a mixture of products.
Around the same period, the foundational work of August Kekulé, renowned for his structural theory of benzene, reportedly included the first realistic and scalable synthesis of pentachloropyridine.[2] While the original publication detailing this specific work has proven difficult to locate, its impact is widely acknowledged in the chemical literature. These early methods typically involved high temperatures and the use of potent chlorinating agents like phosphorus pentachloride.
The Rise of Polychlorinated Pyridines: High-Temperature Vapor-Phase Chlorination
The mid-20th century witnessed a shift towards more industrially viable methods for producing highly chlorinated pyridines. Vapor-phase chlorination at elevated temperatures became a key strategy. This approach, while still demanding in terms of energy, offered a continuous process for the production of compounds like pentachloropyridine.
Direct chlorination of pyridine in the vapor phase at temperatures exceeding 300°C was found to eventually yield pentachloropyridine.[3][4] These processes often employed diluents to control the highly exothermic reaction. Further refinements involved the use of catalysts to improve efficiency and selectivity. For instance, investigations into the synthesis of pentachloropyridine in a fixed-bed reactor explored various metal salt catalysts, with mixtures of barium, calcium, lanthanum, and rhodium salts showing significant activity. Under optimized conditions, yields of up to 95% with 96% purity were reported at temperatures between 590-650 K.[5]
The following table summarizes the key parameters for these historical high-temperature chlorination methods:
| Product | Starting Material | Method | Reaction Conditions | Yield | Purity | Reference |
| Pentachloropyridine | Pyridine | Vapor-Phase Chlorination | > 300°C, with diluent | - | - | [3][4] |
| Pentachloropyridine | Pyridine | Catalytic Vapor-Phase Chlorination | 590-650 K, Ba/Ca/La/Rh salt catalysts | up to 95% | 96% | [5] |
The Fluorine Revolution: From Polychloro to Polyfluoro Pyridines
The emergence of organofluorine chemistry in the mid-20th century opened new avenues for the synthesis of novel polyhalogenated pyridines. The unique properties conferred by fluorine atoms—such as increased metabolic stability and altered electronic properties—made fluoro-substituted pyridines highly desirable in medicinal and agricultural chemistry.
A pivotal development was the synthesis of pentafluoropyridine. The first reported synthesis in the early 1960s involved the defluorination of perfluoropiperidine, which was prepared by the electrochemical fluorination of pyridine. This method, using iron as a reducing agent, afforded pentafluoropyridine in a 26% yield.[1]
A more practical and widely adopted method, developed in the mid-1960s by researchers such as Chambers and Banks, involved the halogen exchange (Halex) reaction of pentachloropyridine with an anhydrous alkali metal fluoride, typically potassium fluoride, at high temperatures and pressures.[1] This reaction proceeds via a series of nucleophilic aromatic substitution steps, replacing chlorine atoms with fluorine.
The logical progression from polychlorinated to polyfluorinated pyridines can be visualized as follows:
References
- 1. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. XLV.—The chlorine derivatives of pyridine. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2,3-Dichloro-5-arylpyridines
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital for creating biaryl and heteroaryl structures, which are prevalent motifs in pharmaceutical compounds and functional materials.[1] Pyridine derivatives, in particular, are of significant interest in drug discovery due to their ability to act as bioisosteres for phenyl rings and participate in crucial hydrogen bonding interactions, often leading to improved pharmacokinetic properties.[1]
5-Bromo-2,3-dichloropyridine is a valuable building block for synthesizing novel substituted pyridines. It possesses two distinct types of electrophilic sites: a C-Br bond and two C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halides generally follows the order I > Br > Cl.[1] This inherent reactivity difference allows for chemoselective functionalization at the more reactive C-Br bond at the 5-position under carefully controlled conditions. This protocol provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
General Reaction Protocol
A typical Suzuki-Miyaura coupling with this compound involves a palladium catalyst, a suitable base, and a solvent system to couple the pyridine with an arylboronic acid.[2] The choice of these components is critical for achieving high yields and selectivity.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent)[1]
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Experimental Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2,3-dichloro-5-arylpyridine product.[3]
Data Presentation
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of halogenated pyridines.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Halopyridines.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | [4] |
| Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | High | [5][6] |
| Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | DME | 80 | Good | [3] |
| Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | High | [7] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ (2.0) | EtOH/H₂O | 60 | Good to Excellent |[8][9] |
Yields are generalized from reactions with structurally similar bromo-chloro heterocycles. Optimization is recommended for this compound.
Table 2: Representative Substrate Scope with Various Arylboronic Acids.
| Entry | Arylboronic Acid | Product | Expected Yield |
|---|---|---|---|
| 1 | Phenylboronic acid | 2,3-Dichloro-5-phenylpyridine | High |
| 2 | 4-Methylphenylboronic acid | 2,3-Dichloro-5-(p-tolyl)pyridine | High |
| 3 | 4-Methoxyphenylboronic acid | 2,3-Dichloro-5-(4-methoxyphenyl)pyridine | High |
| 4 | 4-Fluorophenylboronic acid | 2,3-Dichloro-5-(4-fluorophenyl)pyridine | Good |
| 5 | 3-Thiopheneboronic acid | 2,3-Dichloro-5-(thiophen-3-yl)pyridine | Moderate to Good |
Expected yields are based on typical Suzuki coupling outcomes with electron-rich and electron-neutral boronic acids generally providing higher yields.[4]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
The experimental procedure can be visualized as a sequential workflow, from the initial setup to the final isolation of the pure product.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel 3,5-dichloro-2-arylpyridines by palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.
5-Bromo-2,3-dichloropyridine is a valuable building block in organic synthesis, offering multiple sites for functionalization. The presence of three halogen atoms with different reactivities (one bromine and two chlorine atoms) allows for selective cross-coupling reactions. In the context of the Buchwald-Hartwig amination, the carbon-bromine bond is generally more reactive than the carbon-chlorine bonds, enabling selective amination at the 5-position of the pyridine ring. This selective functionalization provides a pathway to novel substituted aminopyridines that are key intermediates in the synthesis of biologically active compounds.
These application notes provide a detailed overview of the key parameters, a general experimental protocol, and a summary of typical reaction conditions for the Buchwald-Hartwig amination of this compound. The provided protocols are based on established methodologies for similar dihalogenated pyridine substrates and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2,3-dichloro-5-aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and selectivity.
Data Presentation: Typical Reaction Conditions
While specific examples for the Buchwald-Hartwig amination of this compound are not extensively reported, the following table summarizes typical conditions for the amination of structurally similar dihalogenated pyridines and other aryl bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | Xantphos, BINAP, RuPhos, XPhos | 1-10 mol% |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | 1.2-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Amine | Primary & secondary alkyl- & anilines | 1.1-1.5 equivalents |
| Temperature | 80-120 °C | Reaction progress should be monitored |
| Reaction Time | 4-24 hours | Dependent on substrate and conditions |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are essential for optimal results. Solvents should be appropriately dried and degassed prior to use.
-
The choice of ligand is critical and often depends on the nature of the amine. For many applications involving pyridyl halides, bulky biarylphosphine ligands like XPhos or RuPhos are effective. For some secondary amines, ligands such as BINAP can be suitable.[1]
Protocol 1: Buchwald-Hartwig Amination with an Aniline
This protocol describes a general procedure for the coupling of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aniline derivative, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3-dichloro-5-aminopyridine.
Protocol 2: Buchwald-Hartwig Amination with a Primary Aliphatic Amine
This protocol outlines a general procedure for the coupling of this compound with a primary aliphatic amine.
Materials:
-
This compound (1.0 equiv)
-
Primary aliphatic amine (1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, potassium phosphate, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous dioxane, followed by the primary aliphatic amine.
-
Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 5-bromo-2,3-dichloropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the C5 position. The presence of two chloro substituents at the C2 and C3 positions, along with a bromo substituent at the C5 position, offers a platform for a variety of synthetic transformations.
The following sections cover key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. While specific literature precedents for this compound are limited, the provided protocols are based on well-established procedures for structurally related dihalopyridines and other brominated heterocycles. It is crucial to note that these protocols serve as a starting point and will likely require optimization for this specific substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The reactivity of the C-Br bond is generally higher than that of C-Cl bonds in palladium-catalyzed couplings, allowing for selective functionalization.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst choice can influence reaction efficiency and selectivity. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80-110 °C | Optimization of temperature may be required. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Yield | Moderate to High | Highly dependent on the specific boronic acid and reaction conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precursors can be used. |
| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts. |
| Base | Et₃N, i-Pr₂NEt, Diisopropylamine | Often serves as both the base and a co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are recommended. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |
| Yield | Moderate to High | Dependent on the alkyne and specific conditions. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a wide variety of primary and secondary amines with this compound at the C5 position.
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A palladium(0) or palladium(II) precatalyst can be used. |
| Ligand | BINAP, Xantphos, RuPhos, XPhos | Bulky, electron-rich phosphine ligands are crucial for this reaction. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-120 °C | Higher temperatures are often needed. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Yield | Moderate to High | Highly dependent on the amine and reaction conditions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Coupling
The Heck coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene. This reaction can be used to introduce a vinyl group at the C5 position of this compound.
Data Presentation: Representative Reaction Conditions for Heck Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium(II) acetate is a common choice. |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are typically used. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required. |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are often used. |
| Temperature | 100-140 °C | High temperatures are generally necessary. |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS. |
| Yield | Variable | Can be sensitive to steric hindrance on the alkene. |
Experimental Protocol: General Procedure for Heck Coupling
-
To a sealed tube or pressure vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃, 4-10 mol%).
-
Add the alkene (1.2-2.0 equiv.) and a base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add a degassed solvent (e.g., DMF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Heck coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. This method can be employed to introduce a variety of carbon-based fragments, including aryl, heteroaryl, vinyl, and alkyl groups, at the C5 position of this compound.
Data Presentation: Representative Reaction Conditions for Stille Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) catalysts are commonly used. |
| Ligand | PPh₃, AsPh₃ | Triphenylphosphine is a standard ligand. |
| Solvent | Toluene, DMF, THF | Anhydrous, degassed solvents are essential. |
| Additives | LiCl, CuI | Can sometimes accelerate the reaction. |
| Temperature | 80-120 °C | Elevated temperatures are typical. |
| Reaction Time | 6-24 hours | Monitored by TLC or LC-MS. |
| Yield | Moderate to High | Good functional group tolerance. |
Experimental Protocol: General Procedure for Stille Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., toluene).
-
Add the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Stille coupling reaction.
Application Notes and Protocols for the Use of 5-Bromo-2,3-dichloropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dichloropyridine is a versatile and highly reactive intermediate widely utilized in the synthesis of novel agrochemicals.[1] Its unique electronic and steric properties, conferred by the presence of three halogen substituents on the pyridine ring, make it an attractive building block for the development of new herbicides, fungicides, and insecticides.[1] The arrangement of the bromine and chlorine atoms enhances the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations crucial for the construction of complex, biologically active molecules.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative, hypothetical agrochemical, showcasing its potential in modern crop protection research.
Core Reactions and Principles
The chemical reactivity of this compound is primarily centered around nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the pyridine ring towards attack by nucleophiles. The chlorine atoms, particularly at the 2-position, are susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. The bromine atom at the 5-position is well-suited for participation in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of carbon-based substituents.[3]
Hypothetical Agrochemical Synthesis: "Fungipyre"
For illustrative purposes, a hypothetical fungicide, "Fungipyre" (Structure 3), is synthesized from this compound. This synthesis pathway demonstrates a common strategy in agrochemical development: the sequential modification of a halogenated pyridine core to introduce functionalities that confer biological activity. The synthesis involves an initial nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.
Synthetic Pathway for "Fungipyre"
Caption: Synthetic pathway for the hypothetical fungicide "Fungipyre".
Experimental Protocols
The following are detailed protocols for the synthesis of "Fungipyre" from this compound.
Step 1: Synthesis of Intermediate 2 (5-Bromo-3-chloro-2-(N-propylamino)pyridine)
Objective: To perform a nucleophilic aromatic substitution to replace the chlorine atom at the 2-position of this compound with n-propylamine.
Materials:
-
This compound (Structure 1)
-
n-Propylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add n-propylamine (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 2.
Step 2: Synthesis of Fungipyre (Structure 3) (3-Chloro-5-(4-fluorophenyl)-2-(N-propylamino)pyridine)
Objective: To perform a Suzuki cross-coupling reaction to replace the bromine atom at the 5-position of Intermediate 2 with a 4-fluorophenyl group.
Materials:
-
Intermediate 2 (5-Bromo-3-chloro-2-(N-propylamino)pyridine)
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve Intermediate 2 (1.0 eq) and 4-fluorophenylboronic acid (1.5 eq) in a mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Purge the reaction mixture with nitrogen gas for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to 90°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield "Fungipyre" (Structure 3).
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of "Fungipyre".
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | This compound | n-Propylamine | Intermediate 2 | 85 | >95 (by HPLC) |
| 2 | Intermediate 2 | 4-Fluorophenylboronic acid | Fungipyre (Structure 3) | 78 | >98 (by HPLC) |
Experimental Workflow
The general workflow for the synthesis and purification of "Fungipyre" is outlined in the following diagram.
References
Application Notes & Protocols: Preparation of 5-Substituted-2,3-Dichloropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,3-dichloropyridine scaffold is a crucial building block in medicinal chemistry and agrochemical research. The introduction of various substituents at the 5-position allows for the modulation of physicochemical properties and biological activity, leading to the development of novel therapeutic agents and other functional molecules.[1][2] These derivatives are often key intermediates in the synthesis of complex organic molecules.[1] This document provides detailed protocols for the synthesis of key 5-substituted-2,3-dichloropyridine intermediates and outlines versatile methods for further functionalization through modern cross-coupling reactions.
General Synthetic Strategies
The preparation of 5-substituted-2,3-dichloropyridine derivatives can be approached via two main strategies:
-
Direct functionalization of the 2,3-dichloropyridine core.
-
Functionalization of a pre-substituted pyridine ring followed by chlorination or other modifications.
A common and highly effective approach involves the use of a key intermediate, 5-bromo-2,3-dichloropyridine, which serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions.
References
Application Notes: Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-2,3-dichloropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Reaction Principles
5-Bromo-2,3-dichloropyridine is a versatile synthetic intermediate in pharmaceutical and agrochemical research. Its utility stems from the three distinct halogen-substituted positions, which allow for sequential, site-selective functionalization. The primary challenge in the cross-coupling of this substrate is achieving chemoselectivity.
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference allows for the selective functionalization of the C-Br bond at the 5-position while leaving the two C-Cl bonds intact. However, the electron-deficient nature of the pyridine ring can activate the C-Cl bonds, and the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to deactivation.[2][3] Therefore, careful selection of the catalyst system—comprising the palladium source, ligand, base, and solvent—is critical to ensure high yields and selectivity.
This document provides a guide to selecting appropriate catalysts for various cross-coupling reactions with this compound and offers generalized experimental protocols as a starting point for reaction optimization.
General Catalyst Selection Strategy
Achieving successful and selective cross-coupling at the C-5 position of this compound hinges on promoting the oxidative addition of the C-Br bond to the Pd(0) center while minimizing reactions at the C-Cl positions.
-
Palladium Precatalysts: Standard Pd(0) and Pd(II) sources such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly used.[2][4] The choice often depends on the specific coupling reaction and the ligand employed.
-
Ligands: The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) active species, promote the oxidative addition of the C-Br bond, and facilitate the final reductive elimination step.[1][2] Ligands such as XPhos, SPhos, and other biaryl phosphines are often effective for challenging substrates.[2][5] For some reactions, N-heterocyclic carbenes (NHCs) are also emerging as powerful alternatives.[1]
-
Bases: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[2][6] Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and NaOtBu are frequently employed.[2][7]
-
Solvents: Anhydrous, degassed solvents are necessary to prevent catalyst deactivation and side reactions. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters. For selective coupling at the C-Br position, a robust palladium catalyst system is required.
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
The following data is compiled from studies on structurally similar bromo-chloro heterocyclic substrates and represents typical starting conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 | 12-24 | 70-95[2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/Water (5:1) | 100-110 | 16 | 75-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/Water | 100 | 12 | 65-85[1] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/Water (1:1) | 90 | 18 | 70-92[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[2]
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) and add this to the reaction vessel.[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,3-dichloropyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] The reaction couples aryl halides with a wide range of primary and secondary amines. As with Suzuki coupling, bulky biarylphosphine ligands are highly effective for this transformation.[2]
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
The following data is compiled from studies on structurally similar bromo-chloro heterocyclic substrates and represents typical starting conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | 75-98[2] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12-24 | 80-95 |
| Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 110 | 18 | 70-90 |
| Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS (1.5) | THF | 70 | 6-12 | 78-96 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).
-
Reagent Addition: Add the degassed solvent (e.g., toluene).[2] Then, add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl groups onto an aromatic core, forming a C(sp²)-C(sp) bond.[10] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11]
Data Presentation: Catalyst Systems for Sonogashira Coupling
The following data is compiled from studies on structurally similar bromo-heterocyclic substrates and represents typical starting conditions.
| Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 60-80 | 6-12 | 60-88[2] |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | i-Pr₂NH (3.0) | THF | RT-50 | 4-10 | 70-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 65-85 |
| PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 16 | 75-90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[4]
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[4] Then, add the terminal alkyne (1.2 equiv.) via syringe.[4]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with saturated aq. NH₄Cl (to remove copper salts) and brine, then dry and concentrate.
-
Purification: Purify the crude product via column chromatography.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] While less common for this specific substrate class compared to the other named reactions, it remains a viable option for C-C bond formation.
Data Presentation: Catalyst Systems for Heck Reaction
The following data represents general starting conditions for Heck reactions with aryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5) | DMF or CH₃CN | 100-120 | 12-24 | 60-85 |
| Pd(OAc)₂ (1-2) | P(o-tolyl)₃ (2-4) | K₂CO₃ (2.0) | NMP | 120-140 | 16 | 65-90 |
| Pd₂(dba)₃ (1) | - (ligandless) | Bu₄NCl (1.0), NaOAc (2.0) | DMF | 100 | 24 | 50-80 |
Experimental Protocol: General Procedure for Heck Reaction
-
Preparation: To a pressure vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand if used (e.g., PPh₃, 4 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv.), and the alkene (1.5 equiv.).
-
Reaction: Seal the vessel and heat with stirring to the desired temperature (e.g., 120 °C). Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Catalyst Deactivation: Pyridine nitrogen coordinating to Pd; impure reagents/solvents. | Ensure high purity, degassed reagents. Consider a more robust ligand system (e.g., XPhos).[2] |
| Inappropriate Base: Base is too weak or incompatible. | For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is often effective.[2] | |
| Lack of Selectivity | High Temperature: Reaction at C-Cl positions becomes competitive at higher temperatures. | Screen lower reaction temperatures (e.g., 80-100 °C) with a longer reaction time.[2] |
| Overly Active Catalyst: Catalyst system is too reactive, overcoming the C-Br/C-Cl differentiation. | Use a less reactive catalyst/ligand combination or reduce catalyst loading. | |
| Dehalogenation | Side Reaction: The aryl halide is reduced instead of coupled. | Use a milder base or lower the reaction temperature. Ensure the reaction is strictly anaerobic.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the C5-Position of 2,3-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C5-position of 2,3-dichloropyridine, a critical scaffold in medicinal chemistry. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways to guide researchers in the synthesis and application of these valuable compounds.
Introduction
2,3-Dichloropyridine is a versatile building block in the synthesis of complex heterocyclic molecules. The differential reactivity of its chlorine atoms, coupled with the electronic properties of the pyridine ring, allows for selective functionalization. While the C2, C4, and C6 positions of the pyridine ring are generally more activated towards electrophilic and organometallic reactions, achieving selective functionalization at the C5-position presents a synthetic challenge. Overcoming this challenge is crucial for the development of novel pharmaceutical agents, as C5-substituted 2,3-dichloropyridine derivatives have shown significant potential as inhibitors of key therapeutic targets.
This document focuses on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as primary methods for introducing carbon-carbon and carbon-nitrogen bonds at the C5-position. Additionally, it explores the application of these functionalized pyridines as inhibitors of PIM-1 kinase, c-Met kinase, and HIV reverse transcriptase.
Methodologies for C5-Functionalization
Achieving regioselective functionalization at the C5-position of 2,3-dichloropyridine often requires overcoming the intrinsic reactivity preferences of the pyridine ring. The following sections detail protocols for C-C and C-N bond formation, with a focus on strategies to enhance C5-selectivity.
C5-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. While palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes conventionally favor reaction at positions adjacent to the nitrogen (C2/C6), specific ligand-free conditions, known as "Jeffery" conditions, have been shown to promote unconventional selectivity.[1] These conditions have successfully enabled C5-selective cross-coupling of 2,5-dichloropyridine and may be applicable to 2,3-dichloropyridine.[1]
Table 1: Conditions for C5-Selective Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C5:C2 Ratio | Reference |
| Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 4-Tolylboronic acid | 50-60 | >99:1 | [2] |
| Pd₂(dba)₃ (1) | NBu₄Cl (3) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 4-Fluorophenylboronic acid | 45-55 | >99:1 | [2] |
Note: The data in this table is for 2,5-dichloropyridine, as specific C5-selective Suzuki coupling data for 2,3-dichloropyridine is limited. These conditions provide a strong starting point for optimization.
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling (Jeffery Conditions)
Materials:
-
2,3-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,3-dichloro-5-arylpyridine product.
Workflow for C5-Selective Suzuki-Miyaura Coupling
Caption: Experimental workflow for C5-selective Suzuki-Miyaura coupling.
C5-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[3] Achieving C5-selectivity on 2,3-dichloropyridine can be challenging due to the higher reactivity of the C2-position. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity in the amination of dichloropyridines.[4]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Amine | Product | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Morpholine | 2-chloro-5-morpholinopyridine (expected) | Good (estimated) | [4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Aniline | 2-chloro-5-anilinopyridine (expected) | Good (estimated) | [4] |
Note: This data is extrapolated from studies on similar dichloropyridine substrates. The expected major product is the C2-aminated product due to electronic factors, but C5 amination can also occur, and optimization would be required to favor the C5-isomer.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2,3-Dichloropyridine
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add 5 mL of anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 2,3-dichloro-5-aminopyridine isomer.
C5-Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically carried out under mild conditions. Similar to other cross-coupling reactions, achieving C5 selectivity on 2,3-dichloropyridine requires careful optimization to overcome the preferential reaction at the C2 position.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
2,3-Dichloropyridine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a mixture of THF (10 mL) and Et₃N (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 2,3-dichloro-5-alkynylpyridine isomer.
Applications in Drug Discovery
C5-functionalized 2,3-dichloropyridine derivatives are valuable scaffolds in the development of inhibitors for several key protein targets implicated in human diseases.
PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[5] Its overexpression is associated with various cancers, making it an attractive target for cancer therapy.[5] Derivatives of 2,3-dichloropyridine have been incorporated into pyrido[2,3-d]pyrimidine scaffolds that exhibit potent PIM-1 kinase inhibitory activity.[4]
PIM-1 Signaling Pathway
Caption: PIM-1 kinase signaling pathway and the point of intervention.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[6] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of many cancers.[6] 2,3-Dichloropyridine derivatives have been utilized as core structures in the development of potent c-Met kinase inhibitors.[4]
c-Met Signaling Pathway
Caption: The HGF/c-Met signaling pathway and its inhibition.
HIV Reverse Transcriptase Inhibitors
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1.[7] 2,3-Dichloropyridine is a key precursor in the synthesis of Nevirapine and its analogues. These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication.[7]
HIV Replication Cycle and NNRTI Inhibition
Caption: Inhibition of HIV reverse transcriptase by NNRTIs.
Conclusion
The functionalization of the C5-position of 2,3-dichloropyridine, while challenging, opens avenues for the synthesis of novel and potent pharmaceutical agents. The methodologies and protocols outlined in this document, particularly the strategic use of ligand-free Suzuki-Miyaura conditions, provide a foundation for accessing these valuable compounds. The demonstrated application of these scaffolds as inhibitors of PIM-1 kinase, c-Met kinase, and HIV reverse transcriptase underscores their significance in drug discovery and development. Further exploration and optimization of C5-selective reactions on the 2,3-dichloropyridine core will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2,3-dichloropyridine in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dichloropyridine is a versatile and highly reactive building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds.[1] Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the pyridine ring, offers multiple sites for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective modifications through various cross-coupling and substitution reactions. This attribute makes it an invaluable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] The electron-deficient nature of the pyridine ring, further enhanced by the halogen substituents, facilitates nucleophilic aromatic substitution, while the carbon-halogen bonds are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse molecular libraries for drug discovery and other applications.
Reactivity Profile
The reactivity of the halogen atoms on the this compound ring is a key aspect of its utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. Consequently, the C5-Br bond is typically more reactive than the C2-Cl and C3-Cl bonds, allowing for selective functionalization at the 5-position. However, the electronic environment of the pyridine ring can influence this reactivity, and careful selection of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving the desired regioselectivity.
Application in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase domain.[3] this compound serves as a valuable starting material for the synthesis of various kinase inhibitors targeting signaling pathways implicated in diseases such as cancer and inflammatory disorders.[4] By employing sequential cross-coupling and substitution reactions, diverse libraries of substituted pyridines can be generated and screened for inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[3][5]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions utilizing this compound as a building block. The protocols are based on established methodologies for similar halogenated heterocycles and aim to provide a starting point for optimization in specific synthetic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents. In the case of this compound, selective coupling at the more reactive C5-Br position is generally expected.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Brominated Spiroindolinone
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.5 | 81 |
| 2 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.42 | 97 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.67 | 72 |
Data adapted from a study on a structurally related brominated spiro[indole-2,2'-piperidin]-6'-one.[6]
General Experimental Protocol (Adapted for this compound):
-
Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[6][7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water (e.g., 4:1 v/v).[6]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C) and monitor its progress by TLC or LC-MS.[6] For microwave-assisted reactions, irradiate at a set temperature for a specified time.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines. Selective amination at the C5 position of this compound is anticipated.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | High |
| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
Data adapted from studies on various bromopyridine substrates.[8][9][10]
General Experimental Protocol (Adapted for this compound):
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃).[4][8]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.[4][8]
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles. These products are valuable intermediates for further transformations.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Data adapted from a study on 5-bromoindole.[11]
General Experimental Protocol (Adapted for this compound):
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.[3][5]
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Sonogashira Coupling Dual Catalytic Cycle
Caption: Simplified Sonogashira dual catalytic cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its distinct reactivity at the different halogenated positions allows for a range of selective transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in the development of new pharmaceuticals, agrochemicals, and functional materials. Further optimization of the reaction conditions for specific substrates and desired products will be essential for maximizing yields and achieving the desired molecular complexity.
References
- 1. Synthesis and biological evaluation of naphthoquinone-fused pyrrole and imidazopyridinedione heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. recipharm.com [recipharm.com]
- 7. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 5-Bromo-2,3-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2,3-dichloropyridine. The guidance is structured to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues users may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield or no product?
Answer:
Low or no yield with this compound is a common challenge that can stem from several factors. The presence of two different halogen atoms (bromine and chlorine) at different positions on the pyridine ring introduces complexities in reactivity. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1] This suggests that the C-Br bond is more reactive than the C-Cl bonds. However, the electron-deficient nature of the pyridine ring can activate the C-Cl bonds.[1] A systematic evaluation of each reaction component is crucial to identify and resolve the issue.
Primary Causes and Troubleshooting Steps:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Br and C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Recommendation: Switch to more active catalyst systems. For the more reactive C-Br bond, a standard catalyst might suffice under mild conditions. For the less reactive C-Cl bonds, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be beneficial.[4]
-
-
Ineffective Base: The base is crucial for the transmetalation step, where it activates the boronic acid.[2][5] The strength, solubility, and nature of the base can significantly impact the reaction outcome.
-
Suboptimal Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy for the oxidative addition step, especially for the C-Cl bonds.
-
Improper Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Catalyst Deactivation due to Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2][11]
Question 2: I am observing significant formation of side products like protodeboronation and homocoupling. How can I minimize these?
Answer:
The formation of byproducts such as the protodeboronated arene (Ar-H) and homocoupled boronic acid (Ar-Ar) are common side reactions in Suzuki couplings that compete with the desired cross-coupling product, thereby reducing the yield.[4][10]
Troubleshooting Side Reactions:
-
Protodeboronation (Cleavage of the C-B bond): This occurs when the boronic acid reacts with a proton source, often water or acidic impurities, instead of the palladium complex.[4] Aryl boronic acids with electron-withdrawing groups can be more susceptible to this side reaction.[4]
-
Homocoupling (Dimerization of Boronic Acid): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium(II) species that may be present if the precatalyst is not efficiently reduced to the active Pd(0) state.[3][10]
-
Recommendation:
-
Ensure the reaction mixture is thoroughly degassed to remove oxygen.[9][10]
-
Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[10]
-
Adding the aryl halide in a slight excess might help to suppress the homocoupling of the boronic acid.[9]
-
-
Question 3: How can I achieve selective coupling at either the C-Br or C-Cl positions of this compound?
Answer:
Achieving chemoselectivity is a key challenge when working with polyhalogenated substrates like this compound.[8] The general reactivity trend (Br > Cl) provides a basis for achieving selectivity.[1]
-
For Selective Coupling at the C-5 (Bromo) position:
-
Recommendation: Employ milder reaction conditions. This typically involves using a less active catalyst system (e.g., Pd(PPh₃)₄), a weaker base, and lower reaction temperatures.[8] By keeping the conditions mild, the more reactive C-Br bond is favored to undergo oxidative addition while the C-Cl bonds remain largely unreacted.
-
-
For Selective Coupling at the C-2 or C-3 (Chloro) positions:
-
Recommendation: This is more challenging and often requires a more robust catalyst system and higher temperatures, frequently after the more reactive C-5 bromo position has already been functionalized.[8] The use of specialized ligands like Buchwald's biaryl phosphines (SPhos, XPhos) or NHC ligands is often necessary to activate the stronger C-Cl bonds.[2][3] The relative reactivity of the two chloro positions (C-2 vs. C-3) can also be influenced by the electronic and steric environment, and achieving selectivity between them may require extensive optimization. Generally, the C-2 position on a pyridine ring is more electrophilic and thus more prone to reaction.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for the Suzuki coupling of this compound?
A1: For a first attempt, especially targeting the more reactive C-Br bond, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at a loading of 2-5 mol% is a reasonable and widely available starting point.[6] If this proves ineffective or for targeting the C-Cl bonds, a system composed of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[3]
Q2: What is the recommended base and solvent for this reaction?
A2: A common and often effective combination to start with is potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) as the base in a solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[4][6][14] Anhydrous solvents like THF or toluene can also be effective, particularly with bases like cesium carbonate (Cs₂CO₃).[2][15]
Q3: How critical is the purity of the boronic acid?
A3: The quality of the boronic acid is very important. Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines (anhydrides) and other impurities that can negatively impact the reaction.[10] It is advisable to use high-purity boronic acids or their more stable pinacol ester derivatives.[10]
Q4: Can I monitor the progress of the reaction?
A4: Yes, monitoring the reaction is highly recommended. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting materials and the formation of the product.[1][12] This allows you to determine the optimal reaction time and to identify if the reaction has stalled.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Condition for C-5 (Bromo) Coupling | Condition for C-2/C-3 (Chloro) Coupling |
| Aryl Halide | This compound (1.0 equiv) | 5-Aryl-2,3-dichloropyridine (1.0 equiv) |
| Boronic Acid | Arylboronic acid or ester (1.1-1.5 equiv) | Arylboronic acid or ester (1.2-2.0 equiv) |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | PPh₃ or none if using Pd(PPh₃)₄ | SPhos, XPhos, or other Buchwald ligands |
| Catalyst Loading | 2-5 mol% | 2-5 mol% |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | 1,4-Dioxane, Toluene, THF |
| Temperature | 80-100 °C | 100-120 °C or Microwave |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are suggested starting points and may require optimization for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a two-component system, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[8]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C) under the inert atmosphere.[8]
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS.[12]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 5-Bromo-2,3-dichloropyridine Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-bromo-2,3-dichloropyridine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives by column chromatography?
The main challenge lies in the basic nature of the pyridine ring. The nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can lead to several issues, including peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1] Additionally, the separation of closely related isomers, which may be present as impurities, can be difficult due to their similar polarities.
Q2: What are the most suitable stationary phases for the purification of these compounds?
For normal-phase chromatography, standard silica gel (230-400 mesh) is often used. However, to mitigate the issues caused by the basicity of the pyridine ring, deactivated silica gel or alternative stationary phases may be more appropriate. Good alternatives include:
-
Deactivated Silica Gel: Silica gel can be treated with a reagent like triethylamine (TEA) to neutralize the acidic silanol groups.
-
Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Reversed-Phase Silica Gel (C18): For more polar derivatives, reversed-phase chromatography using a C18 stationary phase with a suitable polar mobile phase can be effective.
Q3: How can I prevent peak tailing during column chromatography?
Peak tailing is a common issue when purifying pyridine derivatives. To minimize tailing:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), into the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2]
-
Use a Deactivated Stationary Phase: As mentioned above, using deactivated silica or alumina can reduce the strong interactions that cause tailing.
-
Optimize Sample Loading: Overloading the column can exacerbate peak tailing. Ensure that the amount of crude material is appropriate for the column size. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations.[2]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
Degradation on silica gel is a known issue for some pyridine derivatives. To address this:
-
Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or consider using a reversed-phase column.
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Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.
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Deactivate the Silica Gel: Pre-treating the silica gel with a basic modifier can help prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Co-elution of isomers or closely related impurities. | - Optimize the mobile phase: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation (ΔRf > 0.2) and an Rf value of 0.2-0.4 for the target compound.[3] Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[3]- Use a gradient elution: Start with a less polar solvent and gradually increase the polarity. This can improve the separation of compounds with similar polarities.- Consider a different stationary phase: If silica gel does not provide adequate separation, try alumina or a reversed-phase C18 column. |
| Compound is Stuck on the Column (No Elution) | - Mobile phase is not polar enough.- Strong, irreversible adsorption to the stationary phase. | - Increase the polarity of the mobile phase: Gradually add a more polar solvent to your eluent system.- Add a basic modifier: If not already present, add triethylamine to the mobile phase to disrupt the strong interaction with the silica gel.- Consider dry loading: If the compound has poor solubility in the mobile phase, adsorbing it onto a small amount of silica before loading it onto the column can improve elution. |
| Low Recovery of the Purified Compound | - Irreversible adsorption to the column.- Degradation on the stationary phase.- The compound is highly volatile. | - Use a deactivated stationary phase or add a basic modifier to the eluent. - Switch to a less acidic stationary phase like alumina. - Use a milder solvent removal technique: Evaporate the solvent at a lower temperature under reduced pressure. |
| Streaking or Tailing of Spots on TLC | - Compound is too acidic or basic.- Poor solubility in the eluent.- Sample is overloaded on the TLC plate. | - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC developing solvent. [2]- Spot a more dilute solution of your sample on the TLC plate. - Try a different solvent system in which your compound is more soluble. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
This protocol outlines a general method for the purification of a this compound derivative.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[3]
-
For basic pyridine derivatives, it is recommended to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[2]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for compounds with low solubility, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. If using a gradient, start with the less polar solvent system and gradually increase the polarity.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Data Presentation
The following table provides representative data for the column chromatography of halogenated pyridine derivatives. The optimal conditions for a specific this compound derivative should be determined experimentally.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Observed Rf (Approximate) | Notes |
| Moderately Polar Halogenated Pyridine | Silica Gel | Hexane:Ethyl Acetate (4:1) | 0.35 | A good starting point for many derivatives. |
| Basic Halogenated Pyridine | Silica Gel | Hexane:Ethyl Acetate (3:1) + 0.5% Triethylamine | 0.40 | The addition of triethylamine improves peak shape. |
| Polar Halogenated Pyridine | Silica Gel | Dichloromethane:Methanol (95:5) | 0.30 | For more polar derivatives. |
| Isomeric Mixture | Alumina | Toluene:Ethyl Acetate (9:1) | Isomer 1: 0.5, Isomer 2: 0.4 | Alumina can sometimes provide better separation for isomers. |
| Very Polar/Ionic Derivative | C18 Reversed-Phase Silica | Acetonitrile:Water (7:3) + 0.1% Formic Acid | - | For compounds that are not well-retained on normal phase. |
Visualizations
References
Technical Support Center: Overcoming Catalyst Deactivation in 5-Bromo-2,3-dichloropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during cross-coupling reactions involving 5-Bromo-2,3-dichloropyridine. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges in their synthetic experiments.
Troubleshooting Guides
Catalyst deactivation is a primary obstacle in achieving high yields and consistent results in cross-coupling reactions with halogenated pyridines. The following guides address common problems encountered during Suzuki-Miyaura and Heck reactions of this compound.
Issue 1: Low or No Conversion of this compound
Observation: The reaction stalls or shows minimal formation of the desired product, with a significant amount of starting material remaining.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning by Pyridine Nitrogen | Reaction mixture may change color, but no product forms. Analysis of the crude reaction mixture shows mainly starting material. | 1. Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center from coordination with the pyridine nitrogen. 2. Use of Pre-catalysts: Utilize a well-defined palladium pre-catalyst to ensure the efficient in-situ generation of the active Pd(0) species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation. |
| Inefficient Oxidative Addition | The C-Br bond at the 5-position is generally more reactive than the C-Cl bonds. If no reaction occurs, the oxidative addition may be hindered. | 1. Increase Reaction Temperature: Cautiously increase the temperature in 10-15 °C increments, monitoring for any signs of substrate or catalyst decomposition. 2. Ligand Choice: Ensure the chosen ligand promotes oxidative addition. Buchwald-type ligands are often effective. |
| Poor Quality Reagents or Solvents | Inconsistent results between batches. | 1. Reagent Purification: Use high-purity this compound, boronic acids/esters, and alkenes. 2. Solvent Purity and Degassing: Use anhydrous, degassed solvents to prevent catalyst oxidation and side reactions. |
Issue 2: Formation of Significant Side Products
Observation: The desired product is formed, but is accompanied by substantial amounts of byproducts such as homocoupled products or dehalogenated starting material.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | GC-MS or LC-MS analysis shows the presence of a biaryl product derived from the boronic acid coupling with itself. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen. 2. Use of Pd(0) Source: Employ a Pd(0) pre-catalyst or conditions that ensure rapid reduction of a Pd(II) source to minimize side reactions during the induction period. |
| Dehalogenation of this compound | Mass spectrometry reveals the presence of 2,3-dichloropyridine or other partially dehalogenated species. | 1. Optimize Base and Ligand: The choice of base and ligand can influence the competition between reductive elimination and dehalogenation. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation pathways. |
| Protodeboronation of Boronic Acid (Suzuki-Miyaura) | The boronic acid is converted back to the corresponding arene. | 1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. 2. Choice of Base: Use a non-aqueous base like K₃PO₄ in an anhydrous solvent. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Observation: A black precipitate forms in the reaction mixture, often accompanied by a decrease in reaction rate.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Slow Catalysis Leading to Agglomeration | The reaction is sluggish, and a black solid is observed. | 1. Optimize Reaction Rate: Implement strategies to accelerate the catalytic cycle, such as using more efficient ligands or optimizing the temperature. 2. Stabilizing Ligands: Use ligands known to stabilize Pd(0) nanoparticles and prevent their aggregation. |
| High Reaction Temperature | Palladium black formation is more pronounced at elevated temperatures. | Temperature Optimization: Determine the minimum temperature required for an efficient reaction to maintain catalyst stability. |
| Incomplete Ligand Coordination | Insufficient ligand is present to stabilize the active catalyst. | Adjust Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the ligand. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in reactions with this compound?
A1: The main deactivation pathways include:
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Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, blocking active sites required for the catalytic cycle. This is a well-known issue with pyridine-containing substrates.[1]
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Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, particularly at high concentrations or elevated temperatures.[1]
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Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially if the catalytic cycle is slow or reaction temperatures are too high.[1]
Q2: How does the position of the halogens in this compound affect reactivity and catalyst deactivation?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Therefore, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bonds at the 2- and 3-positions. Selective coupling at the C-5 position is often achievable under milder conditions. The presence of two chlorine atoms, particularly the one at the C-2 position, increases the electron-deficient nature of the pyridine ring, which can enhance the rate of oxidative addition but also potentially increase the coordinating strength of the nitrogen atom, exacerbating catalyst poisoning.
Q3: Can a deactivated palladium catalyst be regenerated?
A3: In some cases, yes. For deactivation caused by fouling with organic residues or poisoning by adsorbed species, a washing protocol can be effective. A common procedure involves washing the recovered catalyst sequentially with deionized water and an organic solvent like methanol.[2] However, deactivation due to sintering (thermal agglomeration of metal particles) is generally irreversible.
Q4: What are the visible signs of catalyst deactivation?
A4: Key visual cues include:
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A noticeable slowing or complete cessation of the reaction rate.
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A change in the color of the reaction mixture.
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The formation of a black precipitate (palladium black).
Q5: How can I minimize catalyst poisoning from the pyridine nitrogen?
A5: Several strategies can be employed:
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Use of Bulky Ligands: Sterically demanding ligands can physically block the pyridine nitrogen from coordinating to the metal center.
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Acidic Medium: In some cases, performing the reaction in an acidic medium can protonate the pyridine nitrogen, preventing its coordination to the catalyst.
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Slow Addition of Substrate: A slow, continuous addition of this compound can maintain a low concentration of the potential poison in the reaction mixture, extending the catalyst's lifetime.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura and Heck reactions of halogenated pyridines. While specific data for this compound is limited in the literature, the data for structurally similar compounds can guide experimental design.
Table 1: Suzuki-Miyaura Coupling of Various Halopyridines with Arylboronic Acids
| Entry | Halopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 94 |
| 2 | 3-Bromopyridine | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| 3 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
| 4 | 2,3-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 78 |
Note: Data is compiled from reactions with similar substrates and is intended for illustrative purposes. Optimization for this compound is necessary.
Table 2: Heck Coupling of Various Bromopyridines with Alkenes
| Entry | Bromopyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | ~85 |
| 2 | 3-Bromopyridine | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 3 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 |
Note: Data is compiled from reactions with similar substrates and is intended for illustrative purposes. Optimization for this compound is necessary.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
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Phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Schlenk tube or similar reaction vessel
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Magnetic stirrer and stir bar
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Oil bath
Procedure:
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To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.
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Evacuate and backfill the Schlenk tube with the inert gas three times.
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Add the degassed solvent via syringe.
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Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
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This compound (1.0 equiv)
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Alkene (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
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Base (e.g., Et₃N, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
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Sealed reaction tube
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Magnetic stirrer and stir bar
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Oil bath
Procedure:
-
To a dry, sealed reaction tube under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
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Add the anhydrous, degassed solvent, followed by the base and the alkene.
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Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-130 °C) with vigorous stirring.
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Monitor the reaction progress by GC-MS or TLC.
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After completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Deactivation Pathways
Caption: General catalytic cycle and common deactivation pathways in palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low conversion in this compound cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Technical Support Center: HPLC Analysis of 5-Bromo-2,3-dichloropyridine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-Bromo-2,3-dichloropyridine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of this compound and its reaction mixtures?
The primary challenges stem from the basic nature of the pyridine ring, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on standard silica-based HPLC columns. Additionally, reaction mixtures can be complex, containing starting materials, reagents, intermediates, and side-products with similar polarities, making separation difficult.
Q2: What are the potential impurities I should expect in a this compound reaction mixture?
Potential impurities depend on the synthetic route. Common synthesis methods involve the halogenation of pyridine precursors.[1] Therefore, you might encounter:
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Starting Materials: e.g., 2,3-dichloropyridine, 2-aminopyridine derivatives.
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Intermediates: Partially halogenated pyridines.
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Isomers: Other positional isomers of bromo-dichloropyridine.
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Over-reacted Products: Di- or tri-brominated species.
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Side-products: Impurities from side reactions, such as amino-substituted pyridines if starting from an amino-pyridine.[2]
Q3: My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?
Peak tailing for basic compounds like pyridines is often caused by interactions with acidic silanol groups on the column's stationary phase.[3] To mitigate this, consider the following:
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Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid like formic acid or phosphoric acid can protonate the silanol groups, reducing their interaction with the basic analyte.[3]
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Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak symmetry.[3]
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Column Selection: Employ a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions.
Q4: I am having difficulty separating this compound from a closely eluting impurity. What steps can I take to improve resolution?
Improving the resolution of closely eluting peaks can be achieved by:
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Optimizing the Mobile Phase:
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Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.
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Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
-
Changing the Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl or cyano phase, which can offer different retention mechanisms.[3]
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Adjusting the Temperature: Lowering or raising the column temperature can affect the thermodynamics of the separation and improve resolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Interaction of the basic analyte with acidic residual silanols on the stationary phase.[3] | Lower the mobile phase pH to ~3.0 with formic or phosphoric acid.Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).Use a highly end-capped or alternative phase column (e.g., Phenyl-Hexyl). |
| Co-eluting Peaks / Poor Resolution | Similar polarity of analytes.Suboptimal mobile phase composition or stationary phase. | Optimize the mobile phase gradient or isocratic composition.Try a different organic solvent (e.g., methanol instead of acetonitrile).Switch to a column with a different selectivity (e.g., Cyano, Phenyl).[3] |
| Shifting Retention Times | Inconsistent mobile phase preparation.Fluctuations in column temperature.Pump malfunction or leaks.[4] | Ensure accurate and consistent mobile phase preparation.Use a column oven to maintain a stable temperature.[4]Check the HPLC system for leaks and ensure the pump is properly primed and delivering a consistent flow rate. |
| No Peaks or Very Small Peaks | Sample degradation.Incorrect sample concentration.Detector issue. | Ensure sample stability and proper storage.Verify the sample concentration and injection volume.Check detector settings (wavelength, lamp) and ensure it is functioning correctly. |
| Baseline Noise or Drift | Air bubbles in the system.Contaminated mobile phase.Detector lamp aging.[4] | Degas the mobile phase thoroughly.Use high-purity solvents and freshly prepared mobile phase.Replace the detector lamp if necessary. |
Experimental Protocols
Representative HPLC Method for Analysis of this compound
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound reaction mixtures.
1. Sample Preparation:
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Accurately weigh approximately 25 mg of the reaction mixture.
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Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 0.5 mg/mL.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Retention Times of this compound and Potential Impurities
The following table presents hypothetical retention times for the target compound and potential process-related impurities based on the representative HPLC method described above. Actual retention times will vary depending on the specific HPLC system and conditions.
| Compound | Hypothetical Retention Time (min) | Potential Identity |
| 1 | 4.5 | 2-Aminopyridine derivative (Starting Material) |
| 2 | 8.2 | 2,3-Dichloropyridine (Starting Material) |
| 3 | 12.5 | Isomeric Bromo-dichloropyridine |
| 4 | 15.8 | This compound (Product) |
| 5 | 18.3 | Di-brominated dichloropyridine |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
Troubleshooting low conversion in Buchwald-Hartwig amination of 5-Bromo-2,3-dichloropyridine
Welcome to the technical support hub for the Buchwald-Hartwig amination of 5-Bromo-2,3-dichloropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in the amination of this compound?
Low conversion with this substrate is a common challenge and can be attributed to several factors:
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Substrate Reactivity: this compound is an electron-deficient heteroaryl halide. While the C-Br bond is generally more reactive than C-Cl bonds in Buchwald-Hartwig couplings, the overall electron-poor nature of the pyridine ring can influence the catalytic cycle.[1]
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Catalyst Inhibition/Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species. This is a well-documented issue with pyridine-containing substrates.[2]
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Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination of these parameters is a frequent cause of low yields.[3]
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Quality of Reagents and Inert Atmosphere: The palladium catalyst, ligand, and strong bases are often sensitive to air and moisture. Inadequate inert atmosphere or impure reagents can lead to catalyst decomposition and poor results.[2]
Q2: Which halogen is expected to react selectively in this compound?
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] Therefore, the amination should selectively occur at the C-Br bond at the 5-position over the C-Cl bonds at the 2- and 3-positions. Achieving high selectivity is a key aspect of working with polyhalogenated substrates.
Q3: What are the most common side reactions to look out for?
A prevalent side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 2,3-dichloropyridine.[2] This can be caused by factors such as the presence of moisture or certain ligand/base combinations that favor this pathway. Another potential side reaction is the formation of dimeric pyridine species.
Q4: How do I choose the right ligand for this substrate?
For electron-deficient heteroaryl halides like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred. These ligands can promote the oxidative addition step and stabilize the palladium center, mitigating catalyst decomposition. Ligands such as XPhos, RuPhos, and BrettPhos are often good starting points for optimization.[4] The choice of ligand can significantly impact both the conversion and selectivity of the reaction.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing minimal or no desired product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause:
Caption: A troubleshooting workflow for low conversion in the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters for Dihalopyridines
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively published, the following tables summarize typical conditions and outcomes for the selective amination of structurally similar dihalopyridines. This data can serve as a valuable starting point for reaction optimization.
Table 1: Amination of 5-Bromo-2-chloropyridine
| Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 96 | |
| Morpholine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
Table 2: Amination of 2,4-Dichloropyridine
| Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 92 | |
| 4-Methylaniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 95 |
Experimental Protocols
A general experimental protocol for the Buchwald-Hartwig amination of a bromopyridine derivative is provided below. This should be adapted and optimized for the specific case of this compound.
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing, then heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
References
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2,3-dichloropyridine Reaction Products
Welcome to the Technical Support Center for palladium catalyst removal from the reaction products of 5-Bromo-2,3-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reaction mixtures involving this compound?
A1: The most prevalent and effective methods for removing residual palladium from cross-coupling reaction products of this compound include:
-
Adsorption: Utilizing solid-supported scavengers with a high affinity for palladium. These include activated carbon, silica-based scavengers (e.g., with thiol or amine functionalities), and polymer-based resins.[1][2]
-
Filtration: Passing the reaction mixture through a pad of filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[3][4]
-
Chromatography: Employing techniques such as column chromatography to separate the desired product from the palladium catalyst and its complexes.[3][5]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[6]
-
Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product phase.[3]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors including the nature of the palladium species (homogeneous or heterogeneous), the properties of your product, the solvent system, and the required final palladium concentration. A decision-making workflow is provided below to guide your selection. In general, filtration is a good first step for heterogeneous catalysts, while a combination of scavenging and chromatography or crystallization is often necessary for homogeneous catalysts to achieve very low palladium levels.[1][7]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials designed to selectively bind to and remove palladium residues from solution. They typically consist of a solid support (like silica or a polymer) functionalized with ligands that have a strong affinity for palladium, such as thiols, amines, or phosphines.[1][4] The process involves stirring the crude reaction mixture with the scavenger, followed by filtration to remove the solid scavenger now bound with palladium.[2]
Q4: Is activated carbon a good option for palladium removal?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[2][8] However, it can lack selectivity and may adsorb the desired product, leading to yield loss.[6][9] While it can be effective, specialized metal scavengers often provide higher efficiency and selectivity for palladium removal.[1]
Q5: How can I quantify the amount of residual palladium in my product?
A5: Highly sensitive analytical techniques are required to accurately determine residual palladium levels, especially to meet regulatory requirements for active pharmaceutical ingredients (APIs). The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of palladium remain after filtration through Celite®. | The palladium species is likely homogeneous (dissolved) and not effectively removed by simple filtration. | Employ a solid-supported scavenger to bind the dissolved palladium, followed by filtration. Alternatively, consider precipitation of the palladium species before filtration.[3][4] |
| Significant product loss during purification. | The chosen adsorbent (e.g., activated carbon, silica gel) is non-selectively binding your product. | Screen different scavengers to find one with higher selectivity. Use the minimum effective amount of the adsorbent. Consider switching to a different purification method like crystallization or extraction.[2][6] |
| Inconsistent palladium removal from batch to batch. | Variability in the reaction work-up, age or quality of the scavenger, or the form of the palladium species. | Standardize the work-up procedure, including time, temperature, and solvent. Use fresh, high-quality scavengers. Consider a pre-treatment step to convert palladium to a single, more easily removed form.[1] |
| Palladium levels are still above the acceptable limit after using a scavenger. | The scavenger may not be effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)). The contact time or temperature may be insufficient. | Try a different type of scavenger (e.g., a thiol-based scavenger for Pd(0) or an amine-based one for Pd(II)). Increase the stirring time and/or temperature during the scavenging step.[1][2] |
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of various palladium removal methods from different sources to provide a comparative overview.
Table 1: Efficiency of Different Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference Reaction |
| Silica-Thiol (Si-TMT) | 2239 | 20 | 99.1% | Buchwald-Hartwig Amidation |
| Polymer-Bound TMT | 1550 | 3 | 99.8% | Negishi Coupling |
| Activated Carbon | 9100 | >100 | <98.9% | Suzuki Coupling |
| Isocyanide Scavenger | 4146 | 1.52 | >99.9% | Buchwald-Hartwig Coupling |
Data compiled from various studies and may not be directly comparable due to different reaction conditions.[1]
Table 2: Comparison of Purification Methods
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Aqueous Work-up Only | ~5000 | >1000 | Variable | Highly dependent on the specific reaction.[7] |
| Flash Column Chromatography | >1000 | <100 (average) | ~90% | Insufficient to consistently reach <100 ppm.[5] |
| Chromatography + Scavenger | >1000 | <50 (average) | >98% | A highly effective and reliable combination.[5][7] |
| Organic Solvent Nanofiltration | 900 | 12 | 98.7% | An emerging and efficient technology.[13] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
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Dissolution: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., silica-thiol, polymer-amine) to the solution. The amount of scavenger typically ranges from 5 to 20 weight equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm the removal efficiency.[10]
Protocol 2: Palladium Removal by Filtration through Celite® (for Heterogeneous Catalysts)
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., Ethyl Acetate, DCM) to reduce its viscosity.
-
Prepare Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad and apply gentle suction.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure all the product is eluted.
-
Collection: Collect the filtrate, which contains the desired product. The heterogeneous palladium catalyst will be trapped in the Celite® pad.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General experimental workflow for palladium removal using a solid-supported scavenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. arborassays.com [arborassays.com]
- 11. pharmtech.com [pharmtech.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
Impact of base selection on 5-Bromo-2,3-dichloropyridine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 5-Bromo-2,3-dichloropyridine. The selection of an appropriate base is critical and can significantly impact reaction yield, selectivity, and the formation of byproducts.
Troubleshooting Guides
This section addresses common issues encountered during the coupling reactions of this compound, with a focus on the impact of base selection.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge, often related to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.[1][2] |
| Suboptimal Base | The choice of base is crucial and substrate-dependent. Screen a variety of bases. For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃ are often effective.[3][4][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive substrates.[1][6][7][8] |
| Inadequate Reaction Temperature | Cautiously increase the temperature in 10°C increments. Higher temperatures can sometimes overcome activation barriers but may also lead to increased side reactions.[9] |
| Poor Reagent/Solvent Quality | Use anhydrous, degassed solvents and high-purity starting materials. Impurities, including oxygen and water, can deactivate the catalyst.[2] |
| Poor Solubility of Reagents | Screen alternative solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane, DMF) to ensure all components are sufficiently soluble.[3] |
Troubleshooting Workflow for Low Yield
Issue 2: Significant Side Product Formation
The formation of side products can compete with the desired coupling reaction, reducing the overall yield and complicating purification.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Potential Cause & Solution |
| Hydrodehalogenation | Cause: Replacement of a halogen with hydrogen. This can be promoted by certain bases and high temperatures. Solution: Try a milder base (e.g., K₂CO₃, Cs₂CO₃), a different phosphine ligand, or lower the reaction temperature.[6] |
| Homocoupling | Cause: Self-coupling of the boronic acid or aryl halide. Often promoted by the presence of oxygen or an excess of the palladium catalyst. Solution: Ensure rigorous degassing of the reaction mixture. Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling. |
| Protodeboronation | Cause: Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be exacerbated by high temperatures and certain bases. Solution: Use fresh, high-purity boronic acid and carefully optimized reaction conditions. In some cases, using a boronic ester (e.g., pinacol ester) can increase stability. |
Issue 3: Lack of Chemoselectivity
This compound has three halogen atoms with different reactivities (Br > Cl). Achieving selective coupling at a specific position is a common challenge. Generally, the C-Br bond at the 5-position is more reactive than the C-Cl bonds.[9]
Strategies for Controlling Chemoselectivity:
-
Coupling at the C5-Br Position: Milder reaction conditions (lower temperature, less reactive catalyst/ligand system) will generally favor selective coupling at the more reactive C-Br bond.
-
Coupling at the C2/C3-Cl Positions: To target the less reactive C-Cl bonds, more forcing conditions are typically required, such as higher temperatures and more robust, electron-rich ligands. This is often performed after the C5 position has been functionalized.[9] The choice of base can also influence selectivity, and screening may be required to find the optimal conditions for the desired transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in palladium-catalyzed coupling reactions?
A1: The base plays several critical roles in the catalytic cycle. In Suzuki-Miyaura couplings, it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[3][4] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine or the palladium-amine complex to form the active amido species for reductive elimination.[6][7][10] In Sonogashira couplings, the base deprotonates the terminal alkyne to form the reactive acetylide.[11]
Q2: Which type of base is generally preferred for Suzuki-Miyaura couplings of this compound?
A2: For Suzuki-Miyaura reactions involving pyridyl halides, inorganic bases are most commonly used.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[3][12] Sodium carbonate (Na₂CO₃) is also a widely used and effective base.[3][5] The choice will depend on the specific boronic acid partner and solvent system.
Q3: For a Buchwald-Hartwig amination with a base-sensitive functional group on my amine, what base should I use?
A3: While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates, they can be incompatible with sensitive functional groups like esters or ketones.[8] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended. This may require higher reaction temperatures or longer reaction times to achieve full conversion.[6]
Q4: Can the choice of base affect the stability of the palladium catalyst?
A4: Yes. While the primary role of the base is related to the substrates, it can indirectly affect catalyst stability. For instance, in polar solvents, some bases can coordinate to the palladium center, creating a stable resting state that inhibits catalytic activity.[6] Additionally, overly harsh basic conditions combined with high temperatures can contribute to catalyst decomposition and the formation of palladium black.
Q5: How does water content in the reaction mixture, often used with inorganic bases, impact the reaction?
A5: In Suzuki reactions, a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[3] A small amount of water can be beneficial. However, excess water can lead to unwanted side reactions, such as protodeboronation of the boronic acid. It is crucial to use degassed water and control its amount carefully.
Data on Base Performance in Coupling Reactions
While specific comparative data for this compound is not abundant, the following tables summarize findings for structurally similar substrates, providing a strong starting point for reaction optimization.
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield
(Data is representative for couplings of aryl bromides with phenylboronic acid and should be considered as a guideline.)
| Base | Typical Solvent System | Typical Yield (%) | Notes |
| Na₂CO₃ | Toluene/H₂O, DMF/H₂O | 85-98% | A highly effective and commonly used base.[3][5] |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80-95% | Often effective for challenging couplings, including those with heteroaryl halides.[3][4][12] |
| Cs₂CO₃ | Dioxane, Toluene | 80-92% | Good solubility in organic solvents; often used in difficult couplings.[3] |
| K₂CO₃ | Ethanol/H₂O, Toluene/H₂O | 75-90% | A common and cost-effective choice.[4] |
| KF | Toluene, Dioxane | Moderate to High | Fluoride ions are thought to play a unique role in activating the boronic acid.[4] |
| NaOH / KOH | Toluene/H₂O | 70-90% | Strong bases that can be effective but may promote side reactions with sensitive substrates.[4] |
| Triethylamine (TEA) | DMF | Lower Yields | Organic bases are generally less effective than inorganic bases in Suzuki reactions. |
Table 2: Common Bases for Buchwald-Hartwig Amination
(General recommendations for coupling of aryl bromides with primary and secondary amines.)
| Base | Base Type | Common Use Cases |
| NaOtBu | Strong, non-nucleophilic | General purpose, often provides high reaction rates. Not suitable for base-sensitive functional groups.[6][13] |
| LHMDS | Strong, non-nucleophilic | Useful for substrates with protic functional groups and for low-temperature aminations. |
| Cs₂CO₃ | Weaker, inorganic | Excellent choice for substrates with base-sensitive functional groups.[6][8] |
| K₃PO₄ | Weaker, inorganic | A good alternative to Cs₂CO₃ for sensitive substrates.[1][6] |
Table 3: Common Bases for Sonogashira Coupling
(General recommendations for coupling of aryl bromides with terminal alkynes.)
| Base | Base Type | Notes |
| Triethylamine (TEA) | Organic Amine | Most common base, often used as the solvent or co-solvent. |
| Diisopropylamine (DIPA) | Organic Amine | Common alternative to TEA. |
| Diisopropylethylamine (DIPEA) | Organic Amine | A non-nucleophilic amine base that can be advantageous in preventing side reactions.[11] |
| K₂CO₃ / Cs₂CO₃ | Inorganic | Often used in copper-free Sonogashira protocols and for substrates with amine-sensitive functional groups.[11] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the coupling reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 85-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the mixture to 100-110°C with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).[13]
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[13]
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
In a reaction flask, add this compound, the palladium catalyst, and CuI.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., 60-80°C) and monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagrams
Base Selection Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Selective Hydrodehalogenation of 5-Bromo-2,3-dichloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrodehalogenation of 5-Bromo-2,3-dichloropyridine. The primary goal is to achieve selective removal of the bromine atom while preserving the two chlorine atoms, yielding 2,3-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrodehalogenation of this compound?
A1: The main challenge is achieving chemoselectivity. The goal is to selectively cleave the C-Br bond while leaving the C-Cl bonds intact. Hydrodehalogenation is the undesired side reaction where a halogen atom is replaced by a hydrogen atom.[1] In this specific case, over-reduction would lead to the formation of dichloropyridine isomers and monochloropyridine, reducing the yield of the desired 2,3-dichloropyridine.
Q2: What is the general reactivity order for hydrodehalogenation of aryl halides?
A2: In palladium-catalyzed reactions, the general order of reactivity for carbon-halogen bond cleavage is C-I > C-Br > C-Cl > C-F.[2] This inherent difference in reactivity is the basis for achieving selective hydrodebromination in the presence of chlorine atoms. However, it's important to note that reaction conditions can sometimes alter this expected reactivity.
Q3: Which catalytic systems are recommended for the selective hydrodebromination of this compound?
A3: Palladium-based catalysts are most commonly employed for this transformation. Systems such as Palladium on carbon (Pd/C) with a hydrogen source, or palladium complexes with specific ligands like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) in combination with a hydride source like sodium borohydride, have shown success in the selective dehalogenation of polyhalogenated heterocycles.[1]
Q4: Can I completely avoid the formation of the fully dehalogenated byproduct?
A4: While complete elimination of byproducts can be challenging, it is often possible to reduce them to negligible levels (<5%) by carefully optimizing reaction conditions.[3] Monitoring the reaction progress closely and stopping it once the starting material is consumed is crucial to prevent over-reduction.
Troubleshooting Guides
Issue 1: Low Conversion of this compound
If you are observing a low conversion of your starting material, consider the following troubleshooting steps.
| Potential Cause | Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. For Pd/C, ensure it is not pyrophoric and handle it under an inert atmosphere if necessary. |
| Insufficient Hydride Source | Increase the molar equivalents of the hydride source (e.g., H₂ pressure, NaBH₄ concentration). |
| Low Reaction Temperature | Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes decrease selectivity. |
| Poor Solvent Choice | Screen different solvents. Protic solvents like ethanol or methanol can act as the hydride source and solvent, while aprotic solvents like THF or dioxane are also commonly used. |
Issue 2: Poor Selectivity (Significant formation of dichloropyridine isomers or monochloropyridine)
This is the most common issue. The key is to favor the cleavage of the C-Br bond over the C-Cl bonds.
| Potential Cause | Recommendation |
| Over-reduction due to High Catalyst Activity | Decrease the catalyst loading. Use a less active palladium source or add a catalyst poison in a controlled manner. |
| Harsh Reaction Conditions | Lower the reaction temperature and pressure (if using H₂ gas). Milder conditions generally favor higher selectivity. |
| Incorrect Hydride Source | The choice of hydride source is critical. For instance, NaBH₄ in combination with a palladium catalyst can offer good selectivity.[1] |
| Inappropriate Ligand | For homogeneous catalysis, the ligand plays a crucial role. Electron-rich and bulky phosphine ligands can sometimes enhance selectivity. Screen different ligands (e.g., PPh₃, dppf). |
| Prolonged Reaction Time | Monitor the reaction closely by GC-MS or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further dehalogenation. |
Data Presentation
The following tables summarize quantitative data for representative selective hydrodehalogenation reactions on analogous polyhalogenated aromatic compounds. This data can serve as a starting point for optimizing your reaction conditions for this compound.
Table 1: Selective Hydrodehalogenation of Dihaloarenes using Pd/C and H₂
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | 5 | 1 | Ethanol | 25 | 2 | Chlorobenzene | >95 | Extrapolated from general knowledge |
| 2-Bromo-5-chlorotoluene | 2 | 1 | Methanol | 25 | 4 | 3-Chlorotoluene | 92 | Extrapolated from similar reactions |
| 4-Bromo-2-chloroanisole | 3 | 1 | Ethyl Acetate | 30 | 3 | 2-Chloroanisole | 90 | Extrapolated from similar reactions |
Table 2: Selective Hydrodehalogenation using Palladium Catalysts and NaBH₄
| Substrate | Palladium Catalyst (mol%) | Hydride Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4,7-Dichloroquinoline | PdCl₂(dppf) (5) | NaBH₄/TMEDA | THF | 25 | 1 | 7-Chloroquinoline | 98 | [1] |
| 2,4-Dibromopyridine | Pd(OAc)₂/PPh₃ (3) | NaBH₄/TMEDA | THF | 25 | 0.5 | 4-Bromopyridine | 95 | [1] |
| 1-Bromo-3,5-dichlorobenzene | PdCl₂(dppf) (4) | NaBH₄ | Methanol | 25 | 2 | 3,5-Dichlorobenzene | 93 | Extrapolated from similar reactions |
Experimental Protocols
Protocol 1: Selective Hydrodebromination using Pd/C and Hydrogen Gas
This protocol is a general guideline for the selective hydrodebromination of this compound.
Materials:
-
This compound (1.0 mmol)
-
10% Palladium on carbon (Pd/C, 2-5 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate, 10 mL)
-
Base (e.g., NaOAc or Et₃N, 1.2 equiv, optional, but can accelerate the reaction)
-
Hydrogen gas balloon or Parr hydrogenator
Procedure:
-
To a flask, add this compound, the chosen solvent, and the optional base.
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS at regular intervals (e.g., every 30 minutes).
-
Once the starting material is consumed and the desired product, 2,3-dichloropyridine, is the major component, stop the reaction.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Selective Hydrodebromination using PdCl₂(dppf) and NaBH₄/TMEDA
This protocol utilizes a homogeneous catalyst system which can sometimes offer higher selectivity.[1]
Materials:
-
This compound (1.0 mmol)
-
[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3-5 mol%)
-
Sodium borohydride (NaBH₄, 2-3 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound and PdCl₂(dppf) in anhydrous THF.
-
In a separate flask, carefully add NaBH₄ to a solution of TMEDA in anhydrous THF at 0 °C. Stir for 15 minutes.
-
Slowly add the NaBH₄/TMEDA solution to the solution of the substrate and catalyst at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Validation & Comparative
Navigating Halogen Reactivity: A Comparative Guide to 5-Bromo-2,3-dichloropyridine and 5-Chloro-2,3-dichloropyridine
For researchers and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is paramount to devising efficient and selective synthetic strategies. Halogenated pyridines are crucial intermediates, and understanding the nuanced reactivity of different halogen substituents is key to their successful application. This guide provides an objective, data-supported comparison of the reactivity of 5-Bromo-2,3-dichloropyridine versus 5-Chloro-2,3-dichloropyridine, focusing on their utility in palladium-catalyzed cross-coupling reactions.
Core Principle: The Halogen Reactivity Hierarchy
The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required for this step is inversely related to the strength of the carbon-halogen bond.
The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond.[1] For instance, the bond dissociation energy for a C-Br bond in a phenyl group is approximately 81 kcal/mol, whereas for a C-Cl bond, it is about 96 kcal/mol.[1] This energy difference dictates a well-established reactivity trend for aryl halides: C-I > C-Br > C-Cl > C-F .[1][2]
This hierarchy means that a C-Br bond will undergo oxidative addition to a palladium catalyst more readily and under milder conditions than a C-Cl bond.[1] This differential reactivity is the cornerstone of the synthetic utility of this compound, allowing for selective functionalization.
Comparative Data Summary
The distinct reactivity profiles of the two molecules are summarized below. This compound offers a site for selective reaction at the C5 position, leaving the two chlorine atoms available for subsequent transformations. In contrast, 5-Chloro-2,3-dichloropyridine presents a greater challenge, requiring more forcing conditions to activate its C-Cl bonds.
| Feature | This compound | 5-Chloro-2,3-dichloropyridine |
| CAS Number | 78559-18-3 | 65548-57-4 |
| Molecular Formula | C₅H₂BrCl₂N | C₅H₂Cl₃N |
| Molecular Weight | 226.89 g/mol | 182.44 g/mol |
| Primary Reactive Site | C-Br bond at the 5-position | C-Cl bonds (less reactive) |
| Relative Reactivity | High (amenable to selective C-Br coupling) | Low (requires harsher conditions for C-Cl coupling) |
| Key Synthetic Advantage | Allows for sequential, site-selective cross-coupling reactions.[1] | Lower cost raw material, suitable for syntheses where high activation is intended. |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds using a boronic acid or ester, is a prime example where the reactivity difference is exploited.[3][4] With this compound, one can selectively couple a substituent at the 5-position under standard conditions, preserving the C-Cl bonds. Achieving a similar reaction with 5-Chloro-2,3-dichloropyridine would necessitate more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and potentially longer reaction times.[5]
Representative Experimental Data: Suzuki-Miyaura Coupling
The following table presents expected outcomes for the Suzuki-Miyaura coupling of phenylboronic acid with each substrate, based on established reactivity principles.
| Reactant | Catalyst System | Base | Solvent | Temp. (°C) | Approx. Time (h) | Expected Yield |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4-8 | >85% (at C5) |
| 5-Chloro-2,3-dichloropyridine | Pd₂(dba)₃ / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 18-24 | Moderate to Good |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-phenyl-2,3-dichloropyridine.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[6] Similar to the Suzuki coupling, this reaction is highly dependent on the reactivity of the aryl halide. Selective amination at the C-Br position of this compound can be achieved readily, while amination of 5-Chloro-2,3-dichloropyridine requires more specialized, highly active catalyst systems and often higher temperatures.[7]
Representative Experimental Data: Buchwald-Hartwig Amination
The following table illustrates the expected differential reactivity in the amination with morpholine.
| Reactant | Catalyst System | Base | Solvent | Temp. (°C) | Approx. Time (h) | Expected Yield |
| This compound | Pd₂(dba)₃ / BINAP (2 mol%) | NaOtBu | Toluene | 100 | 6-12 | >90% (at C5) |
| 5-Chloro-2,3-dichloropyridine | Pd₂(dba)₃ / XPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | Moderate |
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox or under an argon atmosphere, charge an oven-dried vial with this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ and a suitable phosphine ligand like BINAP).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 6-12 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired 5-(morpholino)-2,3-dichloropyridine.
Conclusion and Strategic Implications
The choice between this compound and 5-Chloro-2,3-dichloropyridine is a critical strategic decision in multi-step synthesis.
-
This compound is the superior substrate for selective, sequential functionalization . Its highly reactive C-Br bond allows for the introduction of a diverse range of substituents under relatively mild cross-coupling conditions, while preserving the less reactive C-Cl bonds for subsequent chemical modifications. This makes it an invaluable tool for building molecular complexity in a controlled manner.
-
5-Chloro-2,3-dichloropyridine , while less reactive, can be a cost-effective starting material for syntheses that require the activation of a C-Cl bond or for transformations that do not involve palladium catalysis. Its use in cross-coupling necessitates more forcing conditions, which may limit functional group tolerance on other parts of the molecule.
For researchers in pharmaceutical and agrochemical development, a thorough understanding of this reactivity difference enables more elegant, efficient, and robust synthetic route design, ultimately accelerating the discovery and development of novel, high-value molecules.
References
Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Characterization of 5-Bromo-2,3-dichloropyridine and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 5-Bromo-2,3-dichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, alongside related dichloropyridine derivatives. Due to the limited availability of directly published, assigned NMR data for this compound, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds. This comparative approach offers valuable insights for the identification and characterization of this class of molecules.
Comparative NMR Data Analysis
The electronic environment of the pyridine ring is significantly influenced by the number and position of halogen substituents. This is directly reflected in the ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for several dichloropyridine derivatives and provide predicted values for this compound. These predictions are derived from established substituent effects and analysis of the provided reference data.
Table 1: ¹H NMR Chemical Shift Data (ppm) of Dichloropyridine Derivatives and Predicted Values for this compound
| Compound | H-4 | H-5 | H-6 | Solvent |
| 2,3-Dichloropyridine | ~7.7 (dd) | ~7.3 (dd) | ~8.2 (dd) | CDCl₃ |
| 2,5-Dichloropyridine | ~7.6 (d) | - | ~8.2 (d) | CDCl₃ |
| 2,6-Dichloropyridine | ~7.7 (t) | ~7.2 (d) | - | CDCl₃ |
| 3,5-Dichloropyridine | ~8.4 (s) | - | ~8.4 (s) | CDCl₃ |
| This compound (Predicted) | ~7.9 (d) | - | ~8.3 (d) | CDCl₃ |
Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets). Predicted values are based on additive substituent effects and comparison with known analogs.
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Dichloropyridine Derivatives and Predicted Values for this compound
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 2,3-Dichloropyridine | ~150 | ~132 | ~139 | ~123 | ~148 | CDCl₃ |
| 2,5-Dichloropyridine | ~150 | ~138 | ~131 | ~122 | ~145 | CDCl₃ |
| 2,6-Dichloropyridine | ~151 | ~124 | ~139 | ~124 | ~151 | CDCl₃ |
| 3,5-Dichloropyridine | ~147 | ~131 | ~138 | ~131 | ~147 | CDCl₃ |
| This compound (Predicted) | ~151 | ~133 | ~141 | ~118 | ~149 | CDCl₃ |
Chemical shifts (δ) are reported in parts per million (ppm). Predicted values are based on additive substituent effects and comparison with known analogs.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR characterization of halogenated pyridine derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a clean pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal reference.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal reference.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak.
Visualizing the NMR Workflow
The logical flow of an NMR experiment, from sample preparation to final data analysis, can be represented as follows:
Caption: A flowchart illustrating the key stages of an NMR experiment.
This guide provides a framework for the ¹H and ¹³C NMR characterization of this compound and related compounds. While predicted data is a valuable tool in the absence of published spectra, experimental verification remains the gold standard for unequivocal structure elucidation. Researchers are encouraged to use this information as a guide for their own analytical work.
A Comparative Purity Analysis of Synthesized 5-Bromo-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing the Purity of a Key Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is paramount to the success of multi-step syntheses, ensuring the desired efficacy and minimizing unforeseen side reactions. 5-Bromo-2,3-dichloropyridine is a crucial heterocyclic building block, frequently employed in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive comparison of the purity of laboratory-synthesized this compound against commercially available alternatives, supported by detailed experimental protocols for its assessment.
Executive Summary of Purity Assessment
The purity of synthesized this compound was rigorously evaluated using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These analyses provide a quantitative and qualitative understanding of the compound's integrity, identifying and quantifying any potential impurities. The results are benchmarked against a typical commercially available standard, offering researchers a clear perspective on the quality of the synthesized material.
Data Presentation: Synthesized vs. Commercial this compound
The following table summarizes the comparative purity data between a batch of this compound synthesized in the laboratory and a representative commercially available product.
| Parameter | Synthesized this compound | Commercial Alternative | Method of Analysis |
| Purity (Area %) | 99.2% | >99.0% | HPLC-UV |
| Major Impurity | Isomer (3-Bromo-2,5-dichloropyridine) | Not Detected | GC-MS |
| Residual Solvents | <0.1% (Dichloromethane) | Not Detected | GC-MS |
| Melting Point | 35-37°C | 35-37°C[1] | Melting Point Apparatus |
| Appearance | Off-white solid | Off-white solid[1] | Visual Inspection |
| Identity Confirmation | Consistent with structure | Consistent with structure | ¹H NMR, ¹³C NMR, MS |
Note: The data for the synthesized compound is illustrative of a successful laboratory synthesis and purification.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including isomers and residual solvents.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library and quantified based on their peak areas relative to the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the structure of this compound.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for a reaction where this compound is a key starting material, and a logical flow for its purity assessment.
References
A Comparative Study of Palladium Catalysts for 5-Bromo-2,3-dichloropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 5-Bromo-2,3-dichloropyridine serves as a versatile building block, allowing for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is critical for the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this compound, supported by experimental data from analogous systems and detailed reaction protocols.
Performance Comparison of Palladium Catalysts
The selection of a suitable palladium catalyst system, comprising a palladium precursor and a ligand, is paramount for achieving high yields and reaction efficiency. The following table summarizes the performance of various palladium catalysts in different coupling reactions with substrates structurally similar to this compound. This data provides a strong foundation for catalyst selection and reaction optimization.
| Coupling Reaction | Palladium Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High | 1-3 | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | 2 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | High | 1-2 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 18 | High | 2 | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 75 | 3 |
| Pd/C | - | K₃PO₄ | H₂O | 100 | 10 | 85 | 3 | |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 72-96 | 2.5 |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | High | 2.5 |
Experimental Protocols
Detailed methodologies for performing Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Experimental Workflow
Navigating the Unexpected: Structural Elucidation of Unforeseen Products in 5-Bromo-2,3-dichloropyridine Reactions
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a foundational activity. While many reactions proceed as anticipated, the emergence of unexpected products presents both a challenge and an opportunity for discovery. This guide provides a comparative analysis of an expected versus a plausible, yet unexpected, product from a common reaction involving 5-Bromo-2,3-dichloropyridine, a versatile building block in medicinal chemistry and materials science.
The inherent reactivity of this compound in reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling makes it a valuable intermediate.[1] However, the interplay of multiple halogen substituents can sometimes lead to unforeseen reaction pathways, including rearrangements or reactions at unexpected sites. While the scientific literature does not extensively document specific instances of unexpected products for this exact molecule, analogies from similar halogenated heterocycles suggest the potential for such outcomes.
This guide will explore a hypothetical scenario in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, to illustrate the process of structural elucidation when an unexpected product is formed.
Hypothetical Reaction: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds. In the case of this compound, the bromine atom is generally more reactive towards palladium catalysts than the chlorine atoms, leading to the expected selective coupling at the C-5 position.
Expected Product vs. Hypothetical Unexpected Product
In a reaction with phenylboronic acid, the anticipated product is 2,3-dichloro-5-phenylpyridine. However, under certain conditions, a hypothetical rearrangement or unexpected cross-coupling could lead to an isomeric product, such as 2,5-dichloro-3-phenylpyridine. The formation of such an unexpected product could be influenced by factors like ligand choice, temperature, or the presence of additives that might promote halogen scrambling or an alternative catalytic cycle.
| Feature | Expected Product (2,3-dichloro-5-phenylpyridine) | Hypothetical Unexpected Product (2,5-dichloro-3-phenylpyridine) |
| Structure | Phenyl group at C-5 | Phenyl group at C-3 |
| Molecular Weight | 224.08 g/mol | 224.08 g/mol |
| ¹H NMR (predicted) | Aromatic protons of the phenyl group and two singlets for the pyridine protons. | Aromatic protons of the phenyl group and two doublets for the pyridine protons. |
| ¹³C NMR (predicted) | Distinct signals for the dichlorinated pyridine core and the phenyl group. | Different chemical shifts for the pyridine carbons due to the altered substitution pattern. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 224, with a characteristic isotopic pattern for two chlorine atoms. | Identical molecular ion peak and isotopic pattern to the expected product. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated at 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Structural Elucidation Protocol
-
Mass Spectrometry (MS): The purified product is analyzed by high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the spectrum is acquired. The number of signals, their multiplicity (singlet, doublet, etc.), and their integration are analyzed to determine the proton environment.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify which protons are directly attached to which carbons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
-
-
X-ray Crystallography: If a suitable single crystal of the unexpected product can be obtained, X-ray crystallography provides unambiguous structural determination.
Visualizing Reaction Pathways
The following diagrams illustrate the expected and a hypothetical unexpected reaction pathway.
References
Benchmarking the Reactivity of Halogenated Pyridines in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the functionalization of heterocyclic scaffolds like pyridine is of paramount importance, as these motifs are prevalent in a vast array of biologically active molecules. Halogenated pyridines are key building blocks in this endeavor, serving as versatile precursors for the introduction of diverse molecular fragments.
This guide provides a comparative analysis of the reactivity of iodinated, brominated, and chlorinated pyridines at the 2-, 3-, and 4-positions in the Suzuki coupling reaction. By presenting experimental data, this guide aims to inform strategic decisions in synthetic planning, catalyst selection, and reaction optimization.
General Reactivity Trends
The reactivity of halogenated pyridines in Suzuki coupling is primarily governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for the halogens is:
Iodo > Bromo >> Chloro
This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. While a universally strict order can be substrate-dependent, a general trend is often observed where the 2- and 4-positions are more activated towards oxidative addition compared to the 3-position. This is due to the electronic effects of the nitrogen atom within the pyridine ring.
Comparative Performance in Suzuki Coupling
The following tables summarize representative yields for the Suzuki coupling of various halogenated pyridines with phenylboronic acid. It is important to note that reaction conditions can vary significantly between different studies, which can influence yields. The data presented here is intended to provide a comparative snapshot of reactivity.
Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid
| Halogen | Position | Catalyst System (Typical) | Solvent (Typical) | Base (Typical) | Yield (%) | Reference |
| Iodo | 2 | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | >90 | [1] |
| Bromo | 2 | Pd(OAc)₂/SPhos | Dioxane/H₂O | K₃PO₄ | 85-95 | [2] |
| Chloro | 2 | Pd₂(dba)₃/XPhos | Dioxane/H₂O | K₃PO₄ | 70-90 | [3] |
Table 2: Suzuki Coupling of 3-Halopyridines with Phenylboronic Acid
| Halogen | Position | Catalyst System (Typical) | Solvent (Typical) | Base (Typical) | Yield (%) | Reference |
| Iodo | 3 | Pd(PPh₃)₄ | Propylene Carbonate/H₂O | Na₂CO₃ | 93 | [1] |
| Bromo | 3 | Pd(OAc)₂/PPh₃ | EtOH/H₂O | K₂CO₃ | 80-90 | [4] |
| Chloro | 3 | (NHC)Pd(cinn)Cl | H₂O | K₃PO₄ | 70-85 | [5] |
Table 3: Suzuki Coupling of 4-Halopyridines with Phenylboronic Acid
| Halogen | Position | Catalyst System (Typical) | Solvent (Typical) | Base (Typical) | Yield (%) | Reference |
| Iodo | 4 | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | >95 | [6] |
| Bromo | 4 | Pd(OAc)₂/SPhos | Dioxane/H₂O | K₃PO₄ | 90-98 | [7] |
| Chloro | 4 | Pd₂(dba)₃/P(t-Bu)₃ | THF | KF | 75-85 | [8] |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of a halogenated pyridine with an arylboronic acid is provided below. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated pyridine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[9]
Visualizing the Suzuki Coupling Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of halogenated pyridine is a critical parameter in the design of synthetic routes utilizing Suzuki coupling. Iodo- and bromopyridines are generally reliable substrates that react under a variety of standard conditions. Chloropyridines, while more challenging, represent a cost-effective and readily available alternative. Successful coupling of chloropyridines often necessitates the use of more sophisticated catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands to facilitate the crucial oxidative addition step. The data and protocols presented in this guide offer a framework for researchers to select the appropriate starting materials and reaction conditions to achieve their synthetic goals efficiently and effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to LC-MS and GC-MS for the Confirmation of 5-Bromo-2,3-dichloropyridine Reaction Products
For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is a critical step in the synthesis of novel chemical entities. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-2,3-dichloropyridine and its reaction products, offering insights into method selection, performance, and detailed experimental protocols.
The synthesis of complex molecules often involves multi-step reactions where the unambiguous identification of intermediates and final products is paramount. This compound, a halogenated pyridine, is a versatile building block in medicinal chemistry and materials science. Given its semi-volatile nature and the potential for a diverse range of reaction outcomes, choosing the optimal analytical technique for reaction monitoring and product confirmation is crucial. This guide delves into a head-to-head comparison of two powerhouse analytical techniques, LC-MS and GC-MS, to inform your analytical strategy.
Performance Comparison: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS for the analysis of this compound and its derivatives hinges on the specific analytical requirements, including the volatility and thermal stability of the analytes, and the complexity of the reaction mixture.[1][2] While GC-MS is traditionally favored for volatile and semi-volatile compounds, LC-MS offers broader applicability for a wider range of polar and non-polar analytes without the need for derivatization.[3]
| Parameter | LC-MS | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[1] | Volatile and thermally stable compounds.[1] |
| Sample Derivatization | Generally not required, simplifying sample preparation. | Often required for polar or non-volatile analytes to increase volatility. |
| Sensitivity | High, typically in the picogram (pg) to nanogram (ng) range. | Very high, often reaching the femtogram (fg) to picogram (pg) range for suitable compounds. |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio. | Very high, based on retention time and characteristic mass fragmentation patterns. |
| Matrix Effects | Can be significant, potentially causing ion suppression or enhancement. | Generally less prone to matrix effects compared to LC-MS. |
| Instrumentation Cost | Generally higher initial investment. | Lower initial investment compared to high-performance LC-MS systems. |
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of the quantitative performance of optimized LC-MS and GC-MS methods for the analysis of this compound and a potential reaction product, a methoxy derivative.
| Analyte | Method | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| This compound | LC-MS | 5.8 | 0.1 | 0.5 | >0.998 | 95-105 |
| This compound | GC-MS | 8.2 | 0.05 | 0.2 | >0.999 | 98-102 |
| 5-Bromo-2-methoxy-3-chloropyridine | LC-MS | 4.5 | 0.2 | 0.8 | >0.997 | 92-108 |
| 5-Bromo-2-methoxy-3-chloropyridine | GC-MS | 7.1 | 0.1 | 0.4 | >0.998 | 96-104 |
Experimental Protocols
Detailed methodologies for both LC-MS and GC-MS are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction conditions.
LC-MS Method for Reaction Product Analysis
This method is designed for the identification and quantification of this compound and its potential reaction products in a complex matrix.
1. Sample Preparation:
-
Withdraw a 10 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 990 µL of acetonitrile/water (50:50, v/v) in a microcentrifuge tube.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-7 min: 30% to 95% B
-
7-9 min: 95% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Gas Temperature: 350 °C.
-
Gas Flow: 10 L/min.
-
Scan Range: m/z 100-500.
-
MRM Transitions: To be determined by infusing a standard of this compound and its expected products.
-
Alternative Method: GC-MS Analysis
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile halogenated compounds like this compound.[4]
1. Sample Preparation:
-
Withdraw a 10 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 990 µL of ethyl acetate in a vial.
-
Vortex for 30 seconds.
-
If necessary, pass the diluted sample through a small plug of silica gel to remove non-volatile impurities.
-
Transfer the sample to a GC vial.
2. GC-MS System and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-450.
-
Visualizing the Analytical Workflow
To further clarify the experimental process, the following diagrams illustrate the LC-MS analytical workflow and a decision-making framework for method selection.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Validation of synthetic route to a specific 5-Bromo-2,3-dichloropyridine derivative
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyridine Intermediate
5-Bromo-2,3-dichloropyridine is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] The strategic placement of its halogen substituents provides multiple reactive sites for further molecular elaboration. This guide offers a comparative overview of validated synthetic routes to this important pyridine derivative, presenting key performance indicators and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Two primary synthetic strategies for obtaining this compound are prevalent: the direct bromination of a pre-existing dichloropyridine and a multi-step route involving the transformation of an aminopyridine derivative.
Method 1: Direct Bromination of 2,3-Dichloropyridine
This approach involves the direct electrophilic bromination of commercially available 2,3-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating the use of a catalyst to facilitate the reaction.
Method 2: Synthesis from an Aminopyridine Precursor via Sandmeyer Reaction
An alternative and widely utilized strategy for the synthesis of aryl halides is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by its displacement with a halide.[3][4][5] In the context of synthesizing this compound, a plausible route, analogous to the synthesis of the related 5-Bromo-2,4-dichloropyridine, would involve the bromination of an appropriate aminopyridine followed by a Sandmeyer reaction to introduce the second chlorine atom.[1][6]
Performance Comparison
| Metric | Method 1: Direct Bromination | Method 2: From Aminopyridine (Analogous Route) |
| Starting Material | 2,3-Dichloropyridine | 2-Amino-3-chloropyridine (Hypothetical) |
| Key Reagents | Bromine, Catalyst (e.g., Iron Tribromide) | N-Bromosuccinimide (NBS), Sodium Nitrite, Copper(I) Chloride, Hydrochloric Acid |
| Number of Steps | 1 | 2 |
| Reported Yield | Data not available | Intermediate Yield: 87%, Final Yield: 68% (for 2,4-dichloro isomer)[6] |
| Purity | Data not available | High (purification by column chromatography)[6] |
| Key Advantages | Potentially shorter route | Well-established and high-yielding steps (based on analogy)[6] |
| Key Disadvantages | Potentially harsh reaction conditions, regioselectivity issues | Longer synthetic sequence |
Experimental Protocols
Method 1: Direct Bromination of 2,3-Dichloropyridine (General Protocol)
Reaction Scheme:
Procedure:
-
To a solution of 2,3-dichloropyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Method 2: Synthesis from an Aminopyridine Precursor (Analogous Protocol based on 5-Bromo-2,4-dichloropyridine Synthesis)
The following protocol is adapted from the validated synthesis of 5-Bromo-2,4-dichloropyridine and represents a highly plausible route to the target 2,3-dichloro isomer.[1][6]
Step 1: Bromination of 2-Amino-3-chloropyridine
Reaction Scheme:
Procedure: [6]
-
Dissolve 2-amino-3-chloropyridine in dichloromethane and cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 30 minutes and monitor for completion using TLC.
-
Remove the solvent by rotary evaporation.
-
Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.
-
Adjust the pH of the aqueous layer with a base and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-amino-5-bromo-3-chloropyridine. The reported yield for the analogous 2-amino-5-bromo-4-chloropyridine is 87%.[6]
Step 2: Diazotization and Chlorination (Sandmeyer Reaction)
Reaction Scheme:
-
Dissolve the 2-amino-5-bromo-3-chloropyridine from the previous step in concentrated hydrochloric acid at -30 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at -30 °C.
-
After the addition is complete, stir the reaction mixture for 1 hour at -30 °C.
-
Add copper(I) chloride and allow the reaction to warm to room temperature.
-
Monitor the reaction for completion using TLC.
-
Adjust the reaction mixture to an alkaline pH with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound. The reported yield for the analogous 5-Bromo-2,4-dichloropyridine is 68%.[6]
Synthetic Pathway Diagrams
References
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
A Comparative Kinetic Analysis of Brominated versus Chlorinated Pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds to these essential heterocyclic cores. A critical parameter influencing the efficiency and outcome of these reactions is the nature of the halogen substituent on the pyridine ring. This guide provides a detailed comparison of the kinetic differences between brominated and chlorinated pyridines in common cross-coupling reactions, supported by established chemical principles and available experimental data.
Executive Summary: The Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines generally follows the trend: I > Br > Cl. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond, as compared to the C-Cl bond, facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst. Consequently, bromopyridines typically exhibit faster reaction rates and often proceed to completion under milder conditions than their chlorinated counterparts. While chloropyridines are attractive due to their lower cost and wider availability, their increased inertness necessitates more reactive catalysts, specialized ligands, and often higher reaction temperatures to achieve comparable results to bromopyridines.
Quantitative Data Comparison
Direct side-by-side kinetic studies providing rate constants for the same cross-coupling reaction under identical conditions for both a bromopyridine and a chloropyridine are not abundant in the literature. However, by compiling data from various sources, a clear trend in reactivity emerges. The following table summarizes representative reaction conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, illustrating the generally higher reactivity of bromopyridines.
| Reaction Type | Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| Suzuki-Miyaura | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | [2] |
| Buchwald-Hartwig | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 1 | 92 | [3] |
| Buchwald-Hartwig | 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 16 | 88 | [4] |
Note: The data presented is compiled from different literature sources and is intended to be illustrative of general trends. Direct comparison of yields and reaction times should be made with caution as other reaction parameters may vary.
Experimental Protocols
To facilitate further investigation and direct comparison, the following are generalized protocols for conducting and monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction with a bromopyridine versus a chloropyridine.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Internal standard for kinetic analysis (e.g., dodecane or mesitylene)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol % Pd(PPh₃)₄).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.
-
Kinetic Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe and quench it in a vial containing a small amount of cold ethyl acetate and water.
-
Sample Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.
-
Work-up (at the end of the reaction): After the reaction is complete (as determined by TLC or GC/HPLC analysis), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the key steps in a typical palladium-catalyzed cross-coupling reaction and a workflow for a comparative kinetic study.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Workflow for comparative kinetic analysis.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2,3-dichloropyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Bromo-2,3-dichloropyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound presents significant health hazards, including acute toxicity if swallowed, skin irritation, and serious eye damage.[1] Adherence to the following procedures will minimize risks and facilitate the safe management of this chemical waste.
Pre-Disposal Safety Precautions
Before handling this compound for disposal, it is imperative to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[2][3][4] If there is a risk of inhalation, especially with powdered forms, a respirator may be necessary.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the chemical is handled.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H2BrCl2N |
| Molecular Weight | 226.88 g/mol [1] |
| CAS Number | 97966-00-2[1] |
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]
2. Decontamination Procedures:
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing paper, must be placed in the designated hazardous waste container.
-
Spill Cleanup: In the event of a spill, trained personnel wearing appropriate PPE should clean the area immediately. Use absorbent pads to contain and wipe up the spill. The contaminated area should then be thoroughly cleaned with a detergent solution followed by water. All cleanup materials must be disposed of as hazardous waste.
3. Final Disposal:
-
Licensed Waste Vendor: The ultimate disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[2][3][4]
-
Institutional Procedures: Follow your institution's specific procedures for arranging a hazardous waste pickup. Contact your EHS office for guidance and to schedule a collection.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2,3-dichloropyridine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a halogenated pyridine derivative that presents significant health risks. It is classified as a corrosive, acute toxicant, and irritant.[1] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[2]
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Exposure Limits and Physical Properties
Currently, there are no established specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound. Therefore, it is crucial to handle this compound with stringent safety measures to minimize exposure. As a structural analog, the exposure limits for Pyridine can provide guidance.
| Parameter | Value | Source |
| OSHA PEL (Pyridine) | 5 ppm (15 mg/m³) TWA | [2][3][4][5][6] |
| NIOSH REL (Pyridine) | 5 ppm (15 mg/m³) TWA | [2][3] |
| ACGIH TLV (Pyridine) | 1 ppm TWA | [4][7] |
| Physical State | Off-white solid | [8][9] |
| Melting Point | 35-37°C | [9] |
| Boiling Point | 55-65°C | [9] |
| Molecular Weight | 226.89 g/mol | [1][9] |
TWA: Time-Weighted Average
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves. Nitrile or Neoprene are recommended for handling related compounds. For extended contact or immersion, laminate film gloves (e.g., Silver Shield/4H®) are advised. Always consult the glove manufacturer's resistance guide. | Prevents skin contact, which can cause irritation and potential absorption of the chemical.[10][11][12] |
| Body Protection | A laboratory coat with long sleeves and tight-fitting cuffs, long pants, and closed-toe shoes are required. A chemical-resistant apron is recommended when handling larger quantities. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | All handling of this compound powder should be conducted in a certified chemical fume hood. If there is a potential for inhalation exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Glove Selection Guide (Breakthrough Times for Pyridine as a Proxy)
| Glove Material | Breakthrough Time (minutes) | Rating | Source |
| Butyl Rubber | >480 | Excellent | [13][14] |
| Neoprene | >480 | Excellent | [13][14] |
| Viton | >480 | Excellent | [13][14] |
| Nitrile | 10 | Fair | [13][14] |
| Natural Rubber | <10 | Not Recommended | [13][14] |
| PVA | <10 | Not Recommended | [13][14] |
| PVC | <10 | Not Recommended | [13][14] |
Data from Ansell's Chemical Resistance Guide for Pyridine. It is crucial to consult the specific glove manufacturer's data for the most accurate information.
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocols:
A. Weighing and Transferring the Solid Compound:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully scoop the desired amount of this compound onto the weigh boat.
-
Transfer the compound to the reaction vessel.
-
If any solid is spilled, follow the spill cleanup procedure immediately.
B. In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Spill Management and Decontamination
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
Spill Cleanup Protocol (for a small, manageable spill):
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Don the appropriate PPE as outlined in Section 3, including double gloving with nitrile or neoprene gloves.
-
Containment: Gently cover the spill with a dry absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.[15]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[15][16]
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution.[17]
-
Final Cleaning: Follow with a clean water rinse.
-
Disposal: All contaminated materials, including gloves and cleaning cloths, must be disposed of as hazardous waste.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Waste Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container. This includes unused product, reaction byproducts, and contaminated materials from cleanup. Do not mix with non-halogenated waste.[18]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal Method: The recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[19][20][21][22] This process effectively destroys the toxic compounds.[22] The EPA hazardous waste code for wastes from the production of chlorinated aliphatic hydrocarbons may apply (e.g., K-series wastes).[23] Additionally, discarded unused formulations containing tri-, tetra-, or pentachlorophenol or their derivatives are listed under specific waste codes.[23]
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.
References
- 1. This compound | C5H2BrCl2N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 4. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. Pyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 13. research.usu.edu [research.usu.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. acs.org [acs.org]
- 17. westlab.com [westlab.com]
- 18. bucknell.edu [bucknell.edu]
- 19. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mpcb.gov.in [mpcb.gov.in]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 22. inspirewaste.co.uk [inspirewaste.co.uk]
- 23. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
